10-Formyl-7,8-dihydrofolic acid
Description
methotrexate metabolite; inhibits thymidylate synthetase and glycinamide ribotide transformylase
a bioactive in human leukemia cells
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948216 | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Formyldihydrofolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28459-40-7, 25377-55-3 | |
| Record name | 10-Formyl-7,8-dihydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Formyldihydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-formyl-dihydrofolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 10-Formyl-7,8-dihydrofolic Acid in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) is a critical, yet often overlooked, intermediate in folate-mediated one-carbon metabolism. While its fully reduced counterpart, 10-formyltetrahydrofolate (10-CHO-H₄folate), is widely recognized for its role in de novo purine (B94841) biosynthesis, 10-CHO-H₂folate exhibits unique biochemical properties as a substrate for key enzymes, positioning it as a molecule of significant interest in cellular metabolism and as a potential target in drug development. This technical guide provides a comprehensive overview of the function of 10-CHO-H₂folate, detailing its metabolic context, enzymatic interactions, and the experimental methodologies used for its study.
Introduction
Folate derivatives are essential coenzymes that facilitate the transfer of one-carbon units in a variety of biosynthetic pathways, including the synthesis of purines, thymidylate, and certain amino acids. The metabolic significance of this compound stems from its position as a direct metabolite of 10-formyltetrahydrofolate and its ability to be utilized by crucial enzymes within the folate cycle.[1][2] This guide will explore the core functions of this molecule, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic roles.
Metabolic Function and Significance
This compound is a bioactive folate derivative that serves as a substrate for at least two key enzymes in one-carbon metabolism:
-
Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase: 10-CHO-H₂folate can donate its formyl group in the de novo purine synthesis pathway, specifically in the conversion of AICAR to formylaminoimidazolecarboxamide ribotide (FAICAR).[1][3] This function is crucial for the formation of the purine ring.[4]
-
Dihydrofolate Reductase (DHFR): This enzyme can reduce 10-CHO-H₂folate to 10-formyltetrahydrofolate, thereby regenerating the fully reduced and active form of the coenzyme.[1][3]
The bioactivity of this compound has been demonstrated in human leukemia cells, where it can support growth in folate-depleted conditions.[3] Its formation can occur through the oxidation of 10-formyltetrahydrofolate.[2]
Quantitative Data: Enzymatic Interactions
The interaction of this compound with key enzymes has been characterized by determining their kinetic parameters. The following tables summarize the available quantitative data.
| Enzyme | Organism/Cell Line | Substrate/Inhibitor | Km (μM) | Ki (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AICAR Transformylase | MCF-7 Breast Cancer | 10-Formyl-H₂folate-Glu₅ | 5.3 | - | - | [1] |
| AICAR Transformylase | E. coli | 10-Formyl-7,8-dihydrofolate | - | - | - | [5][6] |
| Dihydrofolate Reductase | E. coli | 10-Formyl-7,8-dihydrofolate | - | - | ~33% of DHF efficiency | [5][6] |
| GAR Transformylase | MCF-7 Breast Cancer | 10-Formyl-H₂folate-Glu₅ (inhibitor) | - | 2.0 | - | [1] |
| Thymidylate Synthase | MCF-7 Breast Cancer | 10-Formyl-H₂folate-Glu₅ (inhibitor) | - | 1.6 | - | [1] |
| Thymidylate Synthase | MCF-7 Breast Cancer | 10-Formyl-H₂folate-Glu₁ (inhibitor) | - | 0.16 (vs Glu₁) | - | [1] |
Table 1: Kinetic Parameters of this compound with Various Enzymes.
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.[7]
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid
-
Potassium phosphate (B84403) buffer, pH 7.4
-
Deionized water
-
Compressed air source
-
UV-Vis Spectrophotometer
-
HPLC system
Procedure:
-
Dissolve 10-formyl-5,6,7,8-tetrahydrofolic acid in an appropriate volume of potassium phosphate buffer (pH 7.4) containing 2-mercaptoethanol to prevent premature oxidation.
-
Initiate the oxidation by bubbling a gentle stream of air through the solution at room temperature.
-
Monitor the progress of the reaction by periodically taking aliquots and measuring the UV absorbance spectrum. The formation of this compound is indicated by the appearance of absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.[7]
-
Continue the air oxidation until the spectral change indicates the reaction is complete.
-
Purify the product using preparative HPLC on a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the compound using ¹H-NMR spectroscopy and analytical HPLC.[7]
Dihydrofolate Reductase (DHFR) Enzyme Assay with this compound
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the folate substrate.[8]
Materials:
-
Purified DHFR enzyme
-
This compound (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration is typically around 0.1 mM.
-
Set up the reaction mixture in a quartz cuvette by adding the assay buffer, NADPH, and the this compound substrate.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the DHFR enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH.
-
A blank reaction without the enzyme should be run as a control.
AICAR Transformylase Enzyme Assay with this compound
Principle: The activity of AICAR transformylase is measured by monitoring the formation of dihydrofolate from this compound, which can be followed spectrophotometrically.
Materials:
-
Purified AICAR transformylase
-
This compound (substrate)
-
5-Aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR)
-
Assay Buffer (e.g., 10 mM potassium phosphate, pH 7.2, with 10 mM 2-mercaptoethanol)[4]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and AICAR in the assay buffer.
-
In a cuvette, combine the assay buffer, AICAR, and this compound.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the AICAR transformylase enzyme.
-
Monitor the change in absorbance at a wavelength where the product (dihydrofolate) has a different absorbance from the substrate. The conversion can be monitored by the increase in absorbance at 282 nm, corresponding to the formation of dihydrofolate.[6]
-
Calculate the reaction rate from the initial linear phase of the absorbance change.
-
Run appropriate controls, including a reaction mixture without the enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic context and experimental workflow for studying this compound.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for 10-Formyl-DHF studies.
Conclusion
This compound is a metabolically active folate derivative with a distinct role in one-carbon metabolism. Its ability to serve as a substrate for both AICAR transformylase and dihydrofolate reductase underscores its importance in maintaining the cellular pool of reduced folates and in the de novo synthesis of purines. The accumulation of this metabolite under certain conditions, such as during methotrexate (B535133) treatment, suggests its potential relevance in the context of cancer chemotherapy.[1] Further research into the regulation of its formation and its interactions with other cellular components will undoubtedly provide deeper insights into folate metabolism and may unveil new opportunities for therapeutic intervention.
References
- 1. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of 10-Formyl-7,8-dihydrofolic Acid in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, making it a critical process for cell growth and proliferation. Within this intricate network, folate derivatives serve as key coenzymes, carrying and activating one-carbon units. This technical guide provides an in-depth exploration of 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF), a bioactive folate metabolite that plays a significant, yet often overlooked, role in one-carbon metabolism. While its fully reduced counterpart, 10-formyltetrahydrofolate (10-CHO-THF), is widely recognized as the primary formyl donor in purine (B94841) biosynthesis, emerging evidence highlights the importance of 10-CHO-DHF as a substrate for key enzymes and its potential implications in both normal physiology and disease states, including cancer and drug resistance.
This document synthesizes the current understanding of 10-CHO-DHF's biosynthesis, its enzymatic interactions, and its position within the broader context of folate metabolism. We present available quantitative data on its enzymatic kinetics, detail relevant experimental methodologies for its study, and provide visualizations of the pertinent biochemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in pharmacology, enzymology, and drug development seeking to deepen their understanding of this important metabolite and its potential as a therapeutic target.
Introduction to this compound and One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These pathways are crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, the remethylation of homocysteine to methionine, and the metabolism of several amino acids. The central carriers of these one-carbon units are derivatives of tetrahydrofolate (THF).
This compound (10-CHO-DHF) is a partially oxidized folate derivative. While for a long time it was believed that only fully reduced tetrahydrofolates participate in one-carbon transfer reactions, it is now established that 10-CHO-DHF is a bioactive molecule in mammalian cells.[1] It can support the growth of human leukemia cells in culture, albeit less potently than 5-formyl-THF.[1] Its significance lies in its ability to act as a substrate for two critical enzymes in folate metabolism: aminoimidazole carboxamide ribonucleotide (AICAR) transformylase and dihydrofolate reductase (DHFR).[1]
Biosynthesis and Metabolism of this compound
The endogenous formation of 10-CHO-DHF is thought to occur primarily through the oxidation of 10-formyltetrahydrofolate (10-CHO-THF).[2] This oxidation can happen non-enzymatically and may be catalyzed by cellular components. 10-CHO-THF itself is a key intermediate synthesized from various one-carbon donors like serine, glycine, and formate (B1220265) through the action of enzymes such as serine hydroxymethyltransferase (SHMT) and the trifunctional enzyme MTHFD1 (in the cytoplasm) or the bifunctional MTHFD2 and MTHFD2L (in the mitochondria).[3][4]
Once formed, 10-CHO-DHF has two primary metabolic fates:
-
Reduction to 10-Formyl-THF: Dihydrofolate reductase (DHFR), the same enzyme that reduces dihydrofolate (DHF) to THF, can also reduce 10-CHO-DHF to 10-CHO-THF, using NADPH as a cofactor.[1][5] This reaction effectively salvages the formyl-containing folate into the active tetrahydrofolate pool.
-
Donation of a Formyl Group in Purine Synthesis: 10-CHO-DHF can serve as a formyl donor for AICAR transformylase (ATIC), the enzyme that catalyzes the penultimate step in de novo purine biosynthesis.[1][6] In this reaction, the formyl group is transferred to AICAR to form formyl-AICAR (FAICAR), and 10-CHO-DHF is converted to dihydrofolate (DHF).[6] The resulting DHF must then be reduced by DHFR to re-enter the one-carbon pool.
The interplay between these pathways highlights the central role of DHFR in maintaining the flux of one-carbon units, not only by regenerating THF from DHF but also by potentially recycling 10-CHO-DHF.
Role in Purine Biosynthesis
De novo purine biosynthesis is an 11-step pathway that constructs the purine ring from smaller molecules. Two of these steps require the input of a formyl group from a folate cofactor. While 10-CHO-THF is the primary donor for both glycinamide (B1583983) ribonucleotide (GAR) transformylase (GART) and AICAR transformylase (ATIC), 10-CHO-DHF has been shown to be a substrate specifically for AICAR transformylase.[6] Notably, 10-CHO-DHF shows little to no activity with GAR transformylase. This substrate specificity suggests a potential regulatory mechanism or a salvage pathway for formyl groups under certain cellular conditions. The utilization of 10-CHO-DHF by AICAR transformylase is particularly relevant in the context of antifolate cancer therapy.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of 10-CHO-DHF and related compounds with key enzymes in one-carbon metabolism. It is important to note that much of the detailed kinetic data for 10-CHO-DHF comes from studies on E. coli enzymes, and there is a need for more comprehensive kinetic analysis with human enzymes.
Table 1: Kinetic Parameters of Enzymes with this compound and Related Folates
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| AICAR Transformylase (PurH) | E. coli | 10-CHO-DHF | 13.0 ± 2.0 | 2.8 ± 0.1 | 2.2 x 10⁵ | [7] |
| 10-CHO-THF | 2.9 ± 0.3 | 4.9 ± 0.1 | 1.7 x 10⁶ | [7] | ||
| AICAR Transformylase (ATIC) | Human | 10-Formyl-H₂folate-Glu₅ | 5.3 | - | - | [6] |
| Dihydrofolate Reductase (DHFR) | E. coli | 10-CHO-DHF | 1.2 ± 0.1 | 1.8 ± 0.03 | 1.5 x 10⁶ | [7] |
| DHF | 0.4 ± 0.05 | 29.0 ± 1.0 | 7.2 x 10⁷ | [7] |
Note: "-" indicates data not available.
Table 2: Inhibition Constants (K_i_) of Folate Analogs for Enzymes in One-Carbon Metabolism
| Enzyme | Organism | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |
| GAR Transformylase | Human | 10-Formyl-H₂folate-Glu₅ | 2.0 | Competitive | [6] |
| Thymidylate Synthase | Human | 10-Formyl-H₂folate-Glu₅ | 1.6 (with 5,10-CH₂-H₄folate-Glu₅ as substrate) | Competitive | [6] |
| 10-Formyl-H₂folate-Glu₅ | 0.16 (with 5,10-CH₂-H₄folate-Glu₁ as substrate) | Competitive | [6] | ||
| Dihydrofolate Reductase | Rat Liver | 10-Formylfolic Acid | Potent Inhibition Observed (Qualitative) | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis and Purification of this compound
Principle: 10-CHO-DHF can be prepared by the controlled air oxidation of 10-CHO-THF.[9]
Materials:
-
10-formyltetrahydrofolic acid (10-CHO-THF)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Compressed air
-
HPLC system with a C18 column
-
UV detector
Protocol:
-
Dissolve 10-CHO-THF in the phosphate buffer.
-
Bubble air through the solution at a controlled rate.
-
Monitor the reaction progress by periodically injecting aliquots onto the HPLC system. 10-CHO-DHF will have a distinct retention time from 10-CHO-THF.
-
Once the desired level of conversion is achieved, stop the air flow.
-
Purify the 10-CHO-DHF from the reaction mixture using preparative HPLC.
-
Lyophilize the collected fractions to obtain purified 10-CHO-DHF.
-
Confirm the identity and purity of the product using UV spectroscopy and ¹H-NMR.[9]
Dihydrofolate Reductase (DHFR) Activity Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a folate substrate (DHF or 10-CHO-DHF).[10]
Materials:
-
Purified human DHFR enzyme
-
This compound (10-CHO-DHF) or Dihydrofolic acid (DHF) as substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare stock solutions of the substrate (10-CHO-DHF or DHF) and NADPH in the assay buffer.
-
In a quartz cuvette, combine the assay buffer and a fixed concentration of NADPH.
-
Initiate the reaction by adding a specific amount of DHFR enzyme.
-
Immediately add the substrate (10-CHO-DHF or DHF) to the cuvette and mix.
-
Monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
AICAR Transformylase (ATIC) Activity Assay
Principle: The activity of AICAR transformylase can be monitored spectrophotometrically by measuring the formation of the product, FAICAR, or the conversion of the folate cofactor. When using 10-CHO-DHF as a substrate, the production of DHF can be monitored.[7]
Materials:
-
Purified human AICAR transformylase (ATIC)
-
This compound (10-CHO-DHF)
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare stock solutions of AICAR and 10-CHO-DHF in the assay buffer.
-
In a cuvette, combine the assay buffer, AICAR, and 10-CHO-DHF at various concentrations.
-
Initiate the reaction by adding a fixed amount of ATIC enzyme.
-
Monitor the change in absorbance at a wavelength where the product (DHF) has a different absorbance from the substrate (10-CHO-DHF), for example, by monitoring the increase in absorbance at 282 nm, characteristic of DHF.[11]
-
Determine the initial reaction velocities to calculate kinetic parameters.
Quantification of Intracellular this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of intracellular folate species, including the unstable 10-CHO-DHF.
Materials:
-
Mammalian cells of interest
-
Internal standard (e.g., ¹³C₅-labeled folic acid)
-
Extraction buffer (e.g., 80% methanol (B129727) with antioxidants like ascorbic acid)
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
Protocol:
-
Cell Culture and Harvesting: Culture cells under the desired conditions. Harvest the cells rapidly by scraping or trypsinization, followed by washing with ice-cold PBS.
-
Metabolite Extraction: Resuspend the cell pellet in ice-cold extraction buffer containing the internal standard. Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites.
-
Sample Preparation: Centrifuge the samples at high speed to pellet cell debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution to separate the folate species. Detect and quantify 10-CHO-DHF using Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for 10-CHO-DHF and the internal standard.
-
Data Analysis: Construct a calibration curve using known concentrations of 10-CHO-DHF standard and the internal standard. Use this curve to quantify the concentration of 10-CHO-DHF in the cell extracts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involving this compound.
Implications for Drug Development and Disease
The unique metabolic position of 10-CHO-DHF has several implications for drug development and our understanding of disease, particularly in the context of cancer.
-
Antifolate Therapy: The chemotherapeutic agent methotrexate (B535133) (MTX) is a potent inhibitor of DHFR. By blocking DHFR, MTX leads to an accumulation of DHF and a depletion of THF, thereby inhibiting nucleotide synthesis. The accumulation of DHF can also lead to the accumulation of other folate species, including 10-CHO-DHF, in methotrexate-treated cells.[6] The accumulation of 10-CHO-DHF could potentially modulate the efficacy of MTX. On one hand, its ability to be used by AICAR transformylase could provide a bypass mechanism to sustain some level of purine synthesis. On the other hand, its accumulation might also have inhibitory effects on other enzymes, such as thymidylate synthase, further contributing to the cytotoxic effects of MTX.[6]
-
Mechanisms of Drug Resistance: Resistance to methotrexate is a significant clinical challenge. While mechanisms such as decreased drug uptake, increased drug efflux, and DHFR gene amplification are well-known, the role of metabolic reprogramming is increasingly recognized.[12] Alterations in the expression or activity of enzymes that metabolize 10-CHO-DHF could contribute to MTX resistance. For instance, upregulation of pathways that generate 10-CHO-DHF, coupled with its utilization by AICAR transformylase, might provide a survival advantage to cancer cells in the presence of DHFR inhibition.
-
Novel Therapeutic Targets: The enzymes that interact with 10-CHO-DHF, particularly in the context of cancer cell metabolism, represent potential targets for novel therapeutic interventions. Developing inhibitors that specifically target the utilization of 10-CHO-DHF by AICAR transformylase, for example, could be a strategy to enhance the efficacy of existing antifolate therapies or to overcome resistance.
Conclusion and Future Directions
This compound is a bioactive metabolite that occupies a unique and important position in one-carbon metabolism. Its ability to serve as a substrate for both dihydrofolate reductase and AICAR transformylase places it at a critical intersection of folate recycling and purine biosynthesis. While significant progress has been made in understanding its fundamental properties, several key areas warrant further investigation:
-
Quantitative Analysis in Mammalian Systems: There is a pressing need for comprehensive kinetic studies of human DHFR and ATIC with 10-CHO-DHF to accurately model its metabolic fate in human cells.
-
Intracellular Quantification: The development and application of robust analytical methods to accurately measure the intracellular concentrations of 10-CHO-DHF in various cell types and disease states are crucial for understanding its physiological and pathological relevance.
-
Regulatory Roles: Further research is needed to elucidate the specific regulatory roles of 10-CHO-DHF in one-carbon metabolism and how its levels are controlled under different cellular conditions.
-
Therapeutic Potential: A deeper understanding of the role of 10-CHO-DHF in methotrexate resistance could pave the way for the development of novel therapeutic strategies to overcome this clinical challenge.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Increasing methotrexate resistance by combination of active-site mutations in human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyl-7,8-dihydrofolic acid (10-CHO-H2Folate) is a critical, yet often overlooked, folate derivative with significant implications in cellular metabolism and pharmacology. Initially identified in methotrexate-treated cancer cells, this molecule occupies a unique niche, acting as both a substrate and an inhibitor for key enzymes in nucleotide biosynthesis. This technical guide provides a comprehensive overview of the discovery, history, biochemical functions, and experimental methodologies associated with 10-CHO-H2Folate. It aims to serve as an in-depth resource, consolidating quantitative data, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for researchers in biochemistry and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader investigation of folate metabolism and the development of antifolate cancer therapies.
Early Studies on Formylated Folates
Research into formylated folates began with related compounds. 10-Formylfolic acid, the fully oxidized counterpart, was first chemically synthesized in the mid-20th century by reacting folic acid with formic acid.[1][2] A pivotal discovery in 1974 revealed that 10-formylfolic acid could be endogenously formed in rat liver slices and, significantly, that it acted as a potent natural inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme for regenerating the active tetrahydrofolate pool.[1][2][3]
Identification in a Chemotherapeutic Context
This compound itself was not identified as a component of intracellular folates in normal, untreated tissues.[4] Its discovery as a novel intracellular folate occurred in 1988, in the cytosol of methotrexate (B535133) (MTX)-treated MCF-7 breast cancer cells and normal human myeloid precursor cells.[4] Methotrexate is a powerful chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR).[5][6] This inhibition leads to a buildup of the enzyme's substrate, 7,8-dihydrofolate (H2Folate), and a depletion of downstream tetrahydrofolate (H4Folate) cofactors.[7] The accumulation of H2Folate and the presence of one-carbon donors led to the formation and subsequent accumulation of 10-CHO-H2Folate.[4][7]
The identity of this newly discovered compound was rigorously verified through several methods:
-
Co-elution: The compound from cell extracts co-eluted with a chemically synthesized 10-CHO-H2Folate standard during High-Performance Liquid Chromatography (HPLC) analysis.[4]
-
Enzymatic Reduction: In the presence of dihydrofolate reductase, the compound was reduced to 10-formyltetrahydrofolate (10-CHO-H4Folate).[4]
-
Enzymatic Deformylation: Treatment with aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase resulted in its conversion to dihydrofolate.[4]
This discovery was significant as it revealed a previously unknown consequence of DHFR inhibition and introduced a new bioactive metabolite with the potential to influence the efficacy and cytotoxicity of methotrexate.[4]
Biochemical Role and Significance
10-CHO-H2Folate is a bifunctional molecule, acting as both a substrate and an inhibitor in the de novo purine (B94841) biosynthesis pathway. This dual role makes it a molecule of significant interest in cancer biology and pharmacology.
Role in De Novo Purine Synthesis
De novo purine synthesis, the process of building purine nucleotides (precursors to DNA and RNA) from simple molecules, requires two formyl group donations from folate cofactors.[8][9]
-
Glycinamide Ribonucleotide (GAR) Transformylase: This enzyme uses 10-formyltetrahydrofolate (10-CHO-H4Folate) to add carbon-8 to the purine ring.[10] 10-CHO-H2Folate is known to be an inhibitor of this enzyme.[4]
-
Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: This enzyme adds carbon-2 to complete the purine ring.[10]
Crucially, 10-CHO-H2Folate acts as a substrate for AICAR transformylase, with an efficiency comparable to the natural substrate, 10-CHO-H4Folate.[4][11] There is a standing hypothesis that 10-CHO-H2Folate, not 10-CHO-H4Folate, may be the predominant in vivo substrate for mammalian AICAR transformylase.[12] This is supported by evidence that 10-CHO-H2Folate is kinetically preferred by the enzyme in some in vitro systems.[12][13]
Interaction with Folate-Dependent Enzymes
The accumulation of 10-CHO-H2Folate in methotrexate-treated cells has complex downstream effects due to its interactions with several key enzymes. It can be reduced by DHFR to the essential cofactor 10-CHO-H4Folate, but it also inhibits other critical enzymes.[4][11]
-
Dihydrofolate Reductase (DHFR): 10-CHO-H2Folate is a substrate for DHFR, which converts it to 10-CHO-H4Folate.[11][14] This reaction can partially rescue the supply of one-carbon donors.
-
AICAR Transformylase: As mentioned, it is an efficient substrate, donating its formyl group for purine synthesis.[4]
-
GAR Transformylase: It acts as an inhibitor, potentially slowing the initial stages of purine synthesis.[4]
-
Thymidylate Synthase (TS): 10-CHO-H2Folate is a competitive inhibitor of TS, the enzyme responsible for synthesizing thymidylate, a crucial component of DNA.[4] This inhibition is highly dependent on the polyglutamation state of the molecule.[4]
The accumulation of 10-CHO-H2Folate following methotrexate treatment can therefore enhance the drug's cytotoxicity by inhibiting both purine and thymidylate synthesis, while simultaneously providing a substrate for the final step in purine ring formation.[4]
Quantitative Data Summary
The biochemical interactions of this compound have been characterized quantitatively. The following table summarizes key kinetic parameters for its interaction with folate-dependent enzymes.
| Enzyme | Species/Cell Line | Molecule | Parameter | Value (µM) | Notes |
| AICAR Transformylase | MCF-7 Breast Cancer | 10-CHO-H2Folate-Glu5 | K_m | 5.3 | Efficiency equal to the natural substrate 10-CHO-H4Folate-Glu5.[4] |
| GAR Transformylase | MCF-7 Breast Cancer | 10-CHO-H2Folate-Glu5 | K_i | 2.0 | [4] |
| Thymidylate Synthase | MCF-7 Breast Cancer | 10-CHO-H2Folate-Glu1 | K_i | - | Affinity is 52-85 fold lower than the pentaglutamated form.[4] |
| Thymidylate Synthase | MCF-7 Breast Cancer | 10-CHO-H2Folate-Glu5 | K_i | 0.16 | Competitive inhibitor with 5,10-methylene-H4Folate-Glu1 as substrate.[4] |
| Thymidylate Synthase | MCF-7 Breast Cancer | 10-CHO-H2Folate-Glu5 | K_i | 1.6 | Competitive inhibitor with 5,10-methylene-H4Folate-Glu5 as substrate.[4] |
Glu1 and Glu5 refer to the monoglutamated and pentaglutamated forms of the molecule, respectively. Polyglutamation significantly enhances binding to some enzymes.
Key Experimental Protocols
The identification and characterization of 10-CHO-H2Folate rely on a combination of chemical synthesis, cellular extraction, and enzymatic assays.
Chemical Synthesis of this compound
A common method for synthesizing 10-CHO-H2Folate is through the controlled oxidation of 10-formyltetrahydrofolate (10-CHO-H4Folate).[15]
Principle: Gentle oxidation of the labile tetrahydrofolate derivative preserves the 10-formyl group while converting the 5,6,7,8-tetrahydropteridine (B83983) ring to the more stable 7,8-dihydropteridine (B8742004) ring.
Generalized Protocol:
-
Preparation of Starting Material: Synthesize or procure 10-formyltetrahydrofolate. This can be achieved by formylating folic acid and then performing a controlled hydrogenation, or by the base treatment of 5,10-methenyltetrahydrofolate.[16]
-
Oxidation: Dissolve 10-CHO-H4Folate in a suitable buffer. Introduce a mild oxidizing agent (e.g., air, 2,6-dichloro-indophenol) under controlled conditions (pH, temperature).[13][15] The reaction must be carefully monitored to prevent over-oxidation to the fully aromatic 10-formylfolic acid.
-
Purification: The reaction mixture is purified using chromatographic techniques, such as reversed-phase HPLC, to separate 10-CHO-H2Folate from the starting material, byproducts, and the over-oxidized product.
-
Verification: The identity and purity of the synthesized compound are confirmed using UV-Vis spectrophotometry, mass spectrometry, and NMR spectroscopy.[16]
Extraction and Identification from Methotrexate-Treated Cells
Principle: Cells treated with methotrexate accumulate 10-CHO-H2Folate. This metabolite can be extracted and identified by comparing its chromatographic and enzymatic properties to a synthetic standard.
Generalized Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) in appropriate media. Treat dividing cells with a specified concentration of methotrexate for a set duration (e.g., 4-18 hours) to induce accumulation of dihydrofolate derivatives.[7]
-
Cell Lysis and Extraction: Harvest the cells and lyse them in a buffer containing antioxidants (e.g., 2-mercaptoethanol) to prevent the degradation of labile folates.[2] The extraction is typically performed under boiling conditions to release folate cofactors and denature folate-binding proteins.
-
Sample Clarification: Centrifuge the lysate to pellet cell debris. Filter the supernatant to prepare it for analysis.
-
HPLC Analysis: Analyze the extract using a reversed-phase HPLC system. Elute the sample using a gradient mobile phase. Monitor the eluent with a UV detector or a diode-array detector.
-
Identification: Compare the retention time of the peak of interest with that of a previously synthesized and purified 10-CHO-H2Folate standard.[4] Co-injecting the cell extract with the standard should result in a single, sharper peak, confirming identity.
Enzymatic Assays
Principle: The function of 10-CHO-H2Folate as a substrate or inhibitor is determined by monitoring its effect on the activity of purified folate-dependent enzymes.
Generalized Protocol (Example: AICAR Transformylase Activity):
-
Reaction Mixture: Prepare a reaction buffer containing purified AICAR transformylase, the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), and the folate cofactor to be tested (either 10-CHO-H2Folate or 10-CHO-H4Folate as a positive control).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or the folate. Incubate at a controlled temperature (e.g., 37°C).
-
Monitoring the Reaction: The reaction can be monitored spectrophotometrically. The conversion of AICAR to its formylated product, FAICAR, followed by cyclization to inosine (B1671953) monophosphate (IMP), results in a change in absorbance at a specific wavelength.
-
Kinetic Analysis: By varying the concentration of 10-CHO-H2Folate, kinetic parameters such as K_m and V_max can be determined using standard enzyme kinetic models (e.g., Michaelis-Menten plot).[4] For inhibitory studies, the assay is run with the natural substrate in the presence of varying concentrations of the inhibitor to determine the K_i.[4]
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
Caption: Metabolic pathway of 10-Formyl-7,8-dihydrofolate.
Experimental Workflow Diagram
Caption: Workflow for identification of 10-Formyl-7,8-dihydrofolate.
Logical Relationship Diagram
Caption: Dual role of 10-Formyl-7,8-dihydrofolate as substrate/inhibitor.
Conclusion and Future Directions
The discovery of this compound in methotrexate-treated cells unveiled a new layer of complexity in folate metabolism and antifolate pharmacology. Its unique ability to act as both a substrate for AICAR transformylase and DHFR, while simultaneously inhibiting GAR transformylase and thymidylate synthase, positions it as a key modulator of nucleotide biosynthesis.[4][11] This dual functionality contributes to the overall cytotoxic effect of DHFR inhibitors.
For researchers and drug development professionals, a thorough understanding of this metabolite is crucial. Future research may focus on:
-
Targeting 10-CHO-H2Folate Metabolism: Developing strategies to either enhance its inhibitory effects or block its utilization as a substrate could potentially improve the efficacy of existing antifolate therapies.
-
Biomarker Potential: Quantifying intracellular levels of 10-CHO-H2Folate could serve as a biomarker for predicting cellular response to DHFR inhibitors like methotrexate.
-
Exploring Other Disease Contexts: Investigating the role of 10-CHO-H2Folate in other diseases characterized by perturbed folate metabolism could open new therapeutic avenues.
This guide has consolidated the foundational knowledge of this compound, providing a technical resource to support and inspire continued investigation into this fascinating and important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate by methotrexate in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Formyl-7,8-dihydrofolic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a crucial intermediate in folate metabolism, a series of essential biochemical pathways for cellular proliferation and growth. As a derivative of folic acid, it plays a significant role in one-carbon metabolism by donating a formyl group for the de novo synthesis of purines, which are fundamental building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological function, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is structurally characterized by a pteridine (B1203161) ring, a para-aminobenzoyl group, and a glutamic acid moiety, with a formyl group attached to the N10 position of the p-aminobenzoyl nitrogen.
| Identifier | Value |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid[1] |
| SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O[1] |
| InChI Key | UXFQDXABPXWSTK-ZDUSSCGKSA-N[1] |
| Molecular Formula | C20H21N7O7[1][2] |
| CAS Number | 28459-40-7[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 471.42 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in aqueous acid and aqueous base. | |
| Predicted pKa | 3.38 ± 0.10 | |
| UV λmax (pH 7.4) | 234, 333 nm | [3] |
| UV λmin (pH 7.4) | 301 nm | [3] |
| ¹H-NMR | Resonances for one formyl group proton and two protons on C-7 and C-9 have been observed. | [3] |
Biological Significance: Role in One-Carbon Metabolism
This compound is a key player in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and amino acids. Its primary role is to serve as a formyl group donor in the de novo purine (B94841) biosynthesis pathway.
Involvement in Purine Biosynthesis
The synthesis of the purine ring requires two one-carbon units, both donated by folate cofactors. This compound acts as a substrate for 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, one of the two transformylase enzymes in this pathway.[4] This enzymatic reaction is a critical step in the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
Principle: This protocol describes a generalized method for the synthesis of this compound by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid. This method is based on established procedures for folate oxidation.[3] Iron compounds can catalyze this oxidation.[5]
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Compressed air or an air pump
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Dissolve a known quantity of 10-formyl-5,6,7,8-tetrahydrofolic acid in phosphate buffer (pH 7.4).
-
Gently bubble air through the solution at a controlled rate. The reaction progress should be monitored to prevent over-oxidation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by UV-Vis spectrophotometry or HPLC. The formation of this compound can be observed by the appearance of its characteristic UV absorbance maxima.
-
Once the reaction is complete (as determined by the stabilization of the UV spectrum or HPLC profile), stop the airflow.
-
Purify the product using preparative reverse-phase HPLC. A C18 column with a gradient of an appropriate buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Collect the fractions containing the purified this compound.
-
Confirm the identity and purity of the collected fractions using analytical HPLC, UV-Vis spectrophotometry, and, if available, mass spectrometry and NMR.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
Store the purified compound at -80°C under an inert atmosphere to prevent degradation.
Cell Viability Assay in Leukemia Cells
Principle: This protocol assesses the bioactivity of this compound by measuring its ability to support the growth of leukemia cells in a folate-depleted medium. This assay is crucial for understanding its potential as a nutrient for rapidly proliferating cancer cells.[4]
Materials:
-
Human leukemia cell line (e.g., CCRF-CEM)
-
Folate-free cell culture medium (e.g., RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Positive control (e.g., 5-formyl-5,6,7,8-tetrahydrofolic acid)
-
Negative control (no folate supplement)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Culture the leukemia cells in complete medium under standard conditions (37°C, 5% CO₂).
-
Prepare a folate-depleted medium by supplementing folate-free medium with 10% dFBS.
-
Wash the cells twice with folate-free medium to remove any residual folates.
-
Resuspend the cells in the folate-depleted medium and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of this compound and the positive control in the folate-depleted medium.
-
Add the different concentrations of the compounds to the respective wells. Include wells with only folate-depleted medium as a negative control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, with MTT, add the reagent to each well, incubate for a few hours, and then measure the absorbance of the dissolved formazan (B1609692) product.
-
Calculate the percentage of cell viability for each concentration relative to the positive control and plot the dose-response curves.
AICAR Transformylase Activity Assay
Principle: This spectrophotometric assay measures the activity of AICAR transformylase by monitoring the conversion of this compound to 7,8-dihydrofolic acid. The reaction is coupled to the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). The change in absorbance at a specific wavelength is used to determine the enzyme's kinetic parameters.[6]
Materials:
-
Purified AICAR transformylase
-
This compound
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of AICAR.
-
Add varying concentrations of this compound to different cuvettes to determine the Michaelis-Menten kinetics.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a specific amount of purified AICAR transformylase.
-
Immediately monitor the change in absorbance at a predetermined wavelength (e.g., 298 nm) over time. The rate of change in absorbance corresponds to the rate of the enzymatic reaction.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software. It has been reported that this compound has an approximately 5-fold kinetic advantage over 10-formyl-5,6,7,8-tetrahydrofolic acid as a cofactor for Jurkat-cell and rat bone marrow AICAR transformylase.[3]
Conclusion
This compound is a vital metabolite in the intricate network of one-carbon metabolism. Its role as a formyl donor for de novo purine biosynthesis underscores its importance in cellular proliferation and makes it a molecule of significant interest for researchers in cancer biology, nutrition, and drug development. The information and protocols provided in this technical guide offer a solid foundation for further investigation into the biochemical and pharmacological properties of this essential folate derivative. A deeper understanding of its synthesis, regulation, and enzymatic interactions will be crucial for the development of novel therapeutic strategies targeting folate-dependent pathways.
References
- 1. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 10-Formyl-7,8-dihydrofolic Acid and 10-Formylfolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of two critical folate derivatives: 10-formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) and 10-formylfolic acid (10-CHO-FA). As key players in one-carbon metabolism, their distinct biochemical properties, metabolic roles, and interactions with crucial enzymes are of significant interest in cellular biology, oncology, and pharmacology. This document delves into their physicochemical characteristics, stability profiles, and differential engagement in vital biosynthetic pathways, particularly de novo purine (B94841) synthesis. Detailed experimental protocols for their synthesis, purification, and enzymatic analysis are provided, alongside a curated summary of quantitative data to facilitate rigorous scientific investigation and drug development endeavors.
Introduction
Folate derivatives are essential coenzymes that mediate the transfer of one-carbon units in a variety of metabolic pathways, including the biosynthesis of nucleotides and amino acids.[1] Among these, the formylated derivatives play a pivotal role in providing the carbon atoms necessary for the formation of the purine ring.[2] This guide focuses on two closely related molecules: the fully oxidized 10-formylfolic acid and its partially reduced counterpart, this compound. While structurally similar, their differing oxidation states confer distinct chemical and biological properties, impacting their stability, bioactivity, and utility as enzymatic substrates or inhibitors. Understanding these nuances is paramount for researchers investigating folate metabolism, developing antifolate therapeutics, and designing robust experimental systems.
Physicochemical Properties and Stability
The primary distinction between 10-formylfolic acid and this compound lies in the oxidation state of the pteridine (B1203161) ring, which significantly influences their stability and chemical reactivity.[3] 10-formylfolic acid is the more stable, fully oxidized form, whereas this compound is a more labile, partially reduced intermediate that is susceptible to oxidation.[3]
Table 1: Physicochemical Properties
| Property | 10-Formylfolic Acid | This compound |
| Molecular Formula | C₂₀H₁₉N₇O₇ | C₂₀H₂₁N₇O₇ |
| Molar Mass | 469.41 g/mol | 471.42 g/mol |
| Appearance | Pale orange to brown solid[3] | Solid[3] |
| Storage (Solid) | -20°C, under inert atmosphere, protected from light[4] | -20°C, under nitrogen, protected from light[5] |
| Storage (Solution) | -80°C for up to one year[4] | -80°C for up to 6 months[5] |
Table 2: Stability Profile
| Condition | 10-Formylfolic Acid | This compound |
| pH Stability | Relatively stable at pH 2-10, even with heat treatment.[3][4] | Less stable, particularly at low pH where degradation can occur.[3] |
| Thermal Stability | More thermostable. Degradation rate at 100°C and pH 3 is 1.8 x 10⁻³ min⁻¹.[3][4] | Generally less thermostable than its oxidized counterpart.[3] |
| Oxidative Stability | Fully oxidized, stable form. | Susceptible to oxidation.[3] |
| Light Sensitivity | Sensitive to light, particularly UV radiation.[4] | Assumed to be light-sensitive, similar to other reduced folates. |
Role in Metabolic Pathways and Enzyme Kinetics
Both molecules are implicated in one-carbon metabolism, but their primary functions and efficiencies as enzyme substrates or inhibitors differ significantly.
Dihydrofolate Reductase (DHFR) Inhibition
10-formylfolic acid is a potent natural inhibitor of dihydrofolate reductase (DHFR), a key enzyme responsible for regenerating tetrahydrofolate from dihydrofolate.[6] Inhibition of DHFR disrupts the supply of reduced folates, thereby impeding DNA synthesis and cell proliferation.[1] While described as a potent inhibitor, specific Kᵢ values for 10-formylfolic acid are not consistently reported in the literature, highlighting an area for further investigation.[7] In contrast, this compound can act as a substrate for DHFR.[8]
De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides requires two formylation steps catalyzed by glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, which utilize 10-formyltetrahydrofolate (10-CHO-H₄folate) as the formyl donor.[2]
This compound is a direct and kinetically preferred substrate for AICAR transformylase compared to 10-CHO-H₄folate.[9] However, it shows little to no activity with GAR transformylase.[9] 10-formylfolic acid is generally not considered a direct substrate for these key enzymes in mammalian cells and may require metabolic conversion, potentially by gut microbiota, to become bioactive.[3][8]
Figure 1: Role of formyl-folates in de novo purine biosynthesis.
Table 3: Enzyme Kinetic Parameters
| Enzyme | Substrate/Inhibitor | Organism/Enzyme Source | Kₘ | Kᵢ | Vₘₐₓ | Notes |
| DHFR | 10-Formylfolic Acid | Rat Liver | - | Potent Inhibition Observed | - | A potent natural inhibitor.[7] |
| DHFR | Folic Acid | Drosophila melanogaster | - | 0.4 µM | - | Partial competitive inhibitor.[10] |
| DHFR | Methotrexate (B535133) | Drosophila melanogaster | - | - | - | K_d_ = 0.9 nM.[10] |
| AICAR Transformylase | This compound | Human, Rat | Lower Kₘ than 10-formyl-THF | - | - | Kinetically preferred over 10-formyl-tetrahydrofolate (approx. 5-fold advantage).[11] |
| AICAR Transformylase | 10-Formyltetrahydrofolate | Candidatus Liberibacter asiaticus | 146.6 µM | - | 0.95 µmol/min/mg | -[11] |
| AICAR Transformylase | Dihydrofolic Acid | Human Breast Cancer Cells (MCF-7) | - | 63 µM | - | Weak competitive inhibitor.[12] |
| AICAR Transformylase | Methotrexate | Human Breast Cancer Cells (MCF-7) | - | 143 µM | - | Weak competitive inhibitor.[12] |
| GAR Transformylase | This compound | Jurkat-cell, Chicken Liver | - | - | Little to no activity | Not a primary substrate.[9] |
Experimental Protocols
Synthesis and Purification
This protocol describes the chemical synthesis of 10-formylfolic acid from folic acid.[13]
-
Materials: Folic acid, 98% formic acid, deionized water, NaOH pellets.
-
Procedure:
-
Suspend 0.5 g of folic acid in 10-20 mL of 98% formic acid in a round-bottom flask.[13]
-
Heat the mixture to reflux for 1-2 hours. The solution will turn from yellow to a clear, reddish-brown.[13]
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a large volume of cold deionized water with stirring to precipitate the crude product.[11]
-
Collect the tan-yellow solid precipitate by centrifugation or filtration.[13]
-
Wash the pellet thoroughly with deionized water to remove residual formic acid.[11]
-
Dry the purified 10-formylfolic acid in a vacuum desiccator over NaOH pellets.[11]
-
Store the dried compound at -20°C in an amber vial under an inert atmosphere.[4]
-
Figure 2: Workflow for the synthesis of 10-Formylfolic acid.
This protocol describes the preparation of this compound by controlled air oxidation of 10-formyltetrahydrofolic acid.[9]
-
Materials: 10-formyltetrahydrofolic acid, appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Procedure:
-
Dissolve 10-formyltetrahydrofolic acid in the chosen buffer.
-
Expose the solution to controlled air oxidation. This can be achieved by gentle stirring in an open container for a defined period. The progress of the oxidation should be monitored spectrophotometrically.
-
The formation of this compound can be confirmed by its characteristic UV spectrum (λ_max_ at 234 and 333 nm at pH 7.4).[9]
-
Purification can be achieved using column chromatography (e.g., DEAE-cellulose).
-
Enzymatic Assays
This spectrophotometric assay measures the inhibitory activity of compounds against DHFR by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[14]
-
Materials: Purified DHFR enzyme, Dihydrofolic acid (DHF), NADPH, 10-formylfolic acid, Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, microplate reader.
-
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of DHF and NADPH in the assay buffer. Prepare a serial dilution of 10-formylfolic acid in the assay buffer (ensure final DMSO concentration is <1%).
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme solution, and the 10-formylfolic acid dilution (or vehicle control). Include a "no enzyme" control for background subtraction.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow inhibitor binding.[14]
-
Initiate Reaction: Add the DHF and NADPH solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[14]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.[15]
-
Figure 3: General workflow for an enzyme inhibition assay.
This assay determines the kinetic parameters of AICAR transformylase with different folate substrates. The reaction can be monitored by the change in UV absorbance.
-
Materials: Purified AICAR transformylase, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), this compound, 10-formyltetrahydrofolic acid, Assay Buffer (e.g., 50 mM Tris-Cl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol), spectrophotometer.
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of AICAR and the folate substrates in the assay buffer. Determine their concentrations spectrophotometrically.
-
Assay Setup: In a cuvette, combine the assay buffer, a fixed concentration of AICAR, and varying concentrations of the folate substrate.
-
Initiate Reaction: Add a fixed amount of AICAR transformylase to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 298 nm or 312 nm for 30 seconds at room temperature.
-
Data Analysis: Calculate the initial reaction velocities at different substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values using non-linear regression analysis.[3]
-
HPLC Analysis
This method allows for the separation and quantification of 10-formylfolic acid and this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[16]
-
Flow Rate: Typically 0.8 - 1.5 mL/min.[16]
-
Detection: UV detector set at 280-290 nm.[16]
-
Quantification: Construct a calibration curve by plotting the peak area of known concentrations of standards. Determine the concentration in samples by comparing their peak areas to the standard curve.[16]
Conclusion
The choice between 10-formylfolic acid and this compound for research and drug development is dictated by the specific biological question and experimental context. This compound is the more physiologically relevant substrate for key enzymes in de novo purine biosynthesis, making it ideal for studies on the direct mechanisms of this pathway.[3] Conversely, the greater stability of 10-formylfolic acid makes it a suitable analytical standard and a useful tool for investigating folate oxidation, degradation, and its potent inhibitory effects on dihydrofolate reductase.[3] A thorough understanding of their distinct properties, as detailed in this guide, is crucial for the accurate design, execution, and interpretation of experiments in the field of folate metabolism and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Bioactivity of 10-Formyl-7,8-dihydrofolic Acid in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) is a bioactive folate metabolite that plays a significant role in one-carbon metabolism within mammalian cells. Historically considered an intermediate, recent evidence highlights its direct involvement in critical cellular processes, including purine (B94841) biosynthesis and the modulation of key enzymatic activities. This technical guide provides a comprehensive overview of the bioactivity of 10-CHO-DHF, presenting quantitative data on its enzymatic interactions, detailed experimental protocols for its study, and visual representations of its metabolic context. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, oncology, and drug development who are investigating folate metabolism and its therapeutic potential.
Introduction
Folate derivatives are essential coenzymes for a multitude of metabolic reactions, primarily involving the transfer of one-carbon units. These reactions are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids, and for the methylation of DNA, RNA, and proteins.[1] The dihydrofolate, 10-CHO-DHF, has emerged as a key player in this intricate network. It is notably found to accumulate in methotrexate-treated cancer cells and has been shown to support the growth of human leukemia cells in folate-depleted conditions.[2][3] This guide delves into the specific roles of 10-CHO-DHF, its interactions with key enzymes, and the methodologies used to investigate its bioactivity.
Role in One-Carbon Metabolism
10-CHO-DHF is intricately linked to the folate metabolic pathway. It can be formed from the oxidation of its more reduced counterpart, 10-formyltetrahydrofolate (10-CHO-THF), and serves as a substrate for two critical enzymes: dihydrofolate reductase (DHFR) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.[2]
Below is a diagram illustrating the central position of 10-CHO-DHF in one-carbon metabolism.
Caption: Role of 10-CHO-DHF in one-carbon metabolism.
Quantitative Data on Enzymatic Interactions
The bioactivity of 10-CHO-DHF is defined by its interactions with key enzymes in folate metabolism. The following tables summarize the available quantitative data for these interactions in mammalian systems.
Table 1: Michaelis-Menten Constants (Km) of this compound
| Enzyme | Mammalian Source | Substrate | Km (µM) | Notes |
| AICAR Transformylase | MCF-7 breast cancer cells | 10-Formyl-H2folate-Glu5 | 5.3[3] | The efficiency was equal to that of the natural substrate 10-formyl-H4folate-Glu5.[3] |
| Dihydrofolate Reductase (DHFR) | Human | 10-Formyl-7,8-DHF | Not Reported | 10-CHO-DHF is a known substrate for DHFR, however, specific Km values for the mammalian enzyme are not readily available in the reviewed literature.[2] |
Table 2: Inhibition Constants (Ki) of this compound
| Enzyme | Mammalian Source | Inhibitor | Substrate | Ki (µM) | Inhibition Type |
| GAR Transformylase | MCF-7 breast cancer cells | 10-Formyl-H2folate-Glu5 | Not Specified | 2.0[3] | Not Specified |
| Thymidylate Synthase | MCF-7 breast cancer cells | 10-Formyl-H2folate-Glu5 | 5,10-Methylene-H4folate-Glu1 | 0.16[3] | Competitive |
| Thymidylate Synthase | MCF-7 breast cancer cells | 10-Formyl-H2folate-Glu5 | 5,10-Methylene-H4folate-Glu5 | 1.6[3] | Competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 10-CHO-DHF bioactivity.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of a substrate.
-
Principle: DHFR activity is monitored by the rate of NADPH consumption.
-
Materials:
-
Purified mammalian DHFR enzyme
-
This compound (as substrate or inhibitor)
-
Dihydrofolic acid (DHF) (as a control substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, 10-CHO-DHF, DHF, and NADPH in assay buffer.
-
Reaction Mixture: In a quartz cuvette, combine the assay buffer, NADPH, and the substrate (DHF or 10-CHO-DHF).
-
Initiation: Start the reaction by adding the DHFR enzyme to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity. For inhibition studies, perform the assay with varying concentrations of 10-CHO-DHF and a fixed concentration of DHF to determine the Ki.
-
Caption: Workflow for a DHFR enzyme assay.
AICAR Transformylase Activity Assay
This assay measures the formylation of AICAR, which can be monitored by the change in the UV spectrum of the folate co-substrate.
-
Principle: The conversion of 10-CHO-DHF to DHF by AICAR transformylase in the presence of AICAR is monitored spectrophotometrically.
-
Materials:
-
Purified mammalian AICAR transformylase
-
This compound
-
5-aminoimidazole-4-carboxamide ribotide (AICAR)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of AICAR transformylase, 10-CHO-DHF, and AICAR in assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer and AICAR.
-
Initiation: Add 10-CHO-DHF to initiate the reaction.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 298 nm) to follow the conversion of the folate substrate.
-
Data Analysis: Calculate the reaction rate to determine the enzyme's activity and kinetic parameters.
-
Mammalian Cell Growth Assay
This assay assesses the ability of 10-CHO-DHF to support the growth of folate-dependent cells, often in the presence of a DHFR inhibitor like methotrexate (B535133) to block the primary folate reduction pathway.
-
Principle: Cell proliferation is measured in a folate-depleted medium supplemented with the folate analog of interest.
-
Materials:
-
Mammalian cell line (e.g., CCRF-CEM human leukemia cells)
-
Folate-free cell culture medium
-
Dialyzed fetal bovine serum
-
This compound
-
Methotrexate (MTX)
-
Cell proliferation reagent (e.g., MTT, resazurin)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate in folate-free medium containing dialyzed serum and methotrexate.
-
Supplementation: Add varying concentrations of 10-CHO-DHF to the wells. Include positive (e.g., 5-formyl-THF) and negative (no folate) controls.
-
Incubation: Culture the cells for a defined period (e.g., 72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent and incubate as required.
-
Readout: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot cell viability against the concentration of the folate analog to determine its growth-supporting activity.
-
Caption: Workflow for a cell growth assay.
Signaling Pathways and Logical Relationships
The inhibitory effects of 10-CHO-DHF on key enzymes in nucleotide biosynthesis are critical to its bioactivity, particularly in the context of cancer cells treated with antifolates.
Inhibition of GAR Transformylase and Thymidylate Synthase
10-CHO-DHF has been shown to be an inhibitor of both glycinamide (B1583983) ribonucleotide (GAR) transformylase and thymidylate synthase (TS).[3] This dual inhibition can disrupt both de novo purine and thymidylate synthesis, leading to cytotoxic effects. The following diagram illustrates this inhibitory relationship.
Caption: Inhibition of purine and thymidylate synthesis.
Conclusion and Future Directions
This compound is a bioactive folate with multifaceted roles in mammalian cell metabolism. It acts as a substrate for DHFR and AICAR transformylase, and as an inhibitor of GAR transformylase and thymidylate synthase. This dual functionality makes it a molecule of significant interest, particularly in the context of cancer chemotherapy where the folate pathway is a major target.
Future research should focus on elucidating the precise kinetic parameters of 10-CHO-DHF with mammalian DHFR to provide a more complete quantitative picture of its metabolic fate. Furthermore, exploring the in vivo conditions that favor the formation and accumulation of 10-CHO-DHF will be crucial for understanding its physiological and pathological relevance. A deeper understanding of the bioactivity of 10-CHO-DHF will undoubtedly open new avenues for the development of novel therapeutic strategies targeting one-carbon metabolism.
References
An In-depth Technical Guide to the Enzymatic Conversion of 10-Formyl-7,8-dihydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate metabolism is a cornerstone of cellular proliferation and survival, providing essential one-carbon units for the biosynthesis of nucleotides and amino acids. Within this intricate network, the formation and utilization of various folate derivatives are tightly regulated. This technical guide delves into the enzymatic conversion pathways leading to the formation of 10-Formyl-7,8-dihydrofolic acid (10-formyl-DHF), a significant metabolite in folate-mediated one-carbon metabolism. While not a direct intermediate in the primary folate pathway, 10-formyl-DHF can be generated through the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-formyl-THF) and serves as a substrate for key enzymes, influencing cellular processes.[1][2] This document provides a comprehensive overview of the relevant enzymatic reactions, detailed experimental protocols for the synthesis and analysis of the involved components, and quantitative data to support further research and drug development endeavors in this field.
Enzymatic Pathways and Key Players
The formation of 10-formyl-DHF is intrinsically linked to the broader folate metabolic pathway. The primary enzymatic route to its precursor, 10-formyl-THF, involves a series of reactions starting from dihydrofolate (DHF). A key enzyme in this pathway, particularly in prokaryotes like Escherichia coli, is the bifunctional enzyme Dihydrofolate Synthetase/Folylpolyglutamate Synthetase, encoded by the folC gene.[3][4][5]
Dihydrofolate Synthetase (FolC)
In E. coli, FolC catalyzes two critical steps in folate metabolism:
-
Dihydrofolate Synthesis: The addition of L-glutamate to 7,8-dihydropteroate to form 7,8-dihydrofolate (DHF).
-
Folylpolyglutamylation: The sequential addition of glutamate (B1630785) residues to tetrahydrofolate and its derivatives, which is crucial for cellular retention and as a cofactor for other enzymes.[3]
The synthesis of DHF is a prerequisite for the generation of tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), which is then converted to 10-formyl-THF.
Formation of this compound
Direct enzymatic synthesis of 10-formyl-DHF from folic acid has not been extensively documented with a purified enzyme system.[6] However, its formation has been observed in biological systems, such as in rat liver slices incubated with radiolabeled folic acid.[1][6][7] The more established route to 10-formyl-DHF is through the oxidation of 10-formyl-THF.[1] This oxidation can occur non-enzymatically and may also be catalyzed by cellular components.[1][8]
Data Presentation
Table 1: Kinetic Parameters of E. coli Dihydrofolate Synthetase (FolC)
| Substrate | K_M_ (µM) | k_cat_ (min⁻¹) | Reference |
| 7,8-Dihydropteroate | 0.6 | 25 | [3] |
| ATP (for DHFS activity) | 6.9 | - | [3] |
| L-Glutamate (for DHFS activity) | 3900 | - | [3] |
| 10-Formyl-THF (for FPGS activity) | 0.6 | - | [3] |
| ATP (for FPGS activity) | 66.5 | - | [3] |
Table 2: UV-Visible Spectral Properties of this compound
| pH | λ_max_ (nm) | λ_min_ (nm) | Reference |
| 7.4 | 234, 333 | 301 | |
| 1.0 | 257, 328 | 229, 307 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant E. coli Dihydrofolate Synthetase (FolC)
This protocol describes the expression and purification of His-tagged FolC from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the E. coli folC gene with an N-terminal His6-tag
-
LB medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Transformation: Transform competent E. coli BL21(DE3) cells with the pET-folC plasmid and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.[9][10][11]
-
Starter Culture: Inoculate 50 mL of LB medium containing the antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 3-4 hours at 30°C.[11]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged FolC protein with Elution Buffer.
-
-
Dialysis and Storage: Dialyze the purified protein against Storage Buffer overnight at 4°C. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Spectrophotometric Assay for Dihydrofolate Synthetase Activity
This assay measures the ATP- and dihydropteroate-dependent formation of dihydrofolate, which is coupled to the oxidation of NADPH by dihydrofolate reductase. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified Dihydrofolate Synthetase (FolC)
-
Purified Dihydrofolate Reductase (DHFR)
-
Assay Buffer: 100 mM Tris-HCl pH 8.5, 20 mM MgCl₂, 100 mM KCl
-
7,8-Dihydropteroate
-
L-Glutamate
-
ATP
-
NADPH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 1 mM ATP, 10 mM L-Glutamate, 0.2 mM NADPH, and an excess of DHFR (e.g., 1-2 units).
-
Enzyme Addition: Add a suitable amount of purified FolC to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 7,8-dihydropteroate to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes. The rate of NADPH oxidation is proportional to the dihydrofolate synthetase activity.[12][13][14][15][16]
Protocol 3: Preparation of this compound
This protocol describes the preparation of 10-formyl-DHF by the controlled air oxidation of 10-formyl-THF.
Materials:
-
10-Formyl-5,6,7,8-tetrahydrofolic acid (10-formyl-THF)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Dissolution of 10-formyl-THF: Dissolve 10-formyl-THF in 0.1 M phosphate buffer, pH 7.4, to a concentration of approximately 1 mM.
-
Controlled Air Oxidation: Allow the solution to stand at room temperature, exposed to air, for several hours. The oxidation can be monitored spectrophotometrically by the appearance of a peak at 333 nm.
-
Monitoring the Reaction: Periodically take aliquots of the solution, dilute appropriately, and record the UV-Vis spectrum from 220 to 400 nm. The conversion is complete when the spectral changes cease.
-
Purification (Optional): The resulting 10-formyl-DHF can be purified by reverse-phase HPLC.
Protocol 4: HPLC Purification of this compound
This protocol provides a general method for the purification of formylated folates, which can be adapted for 10-formyl-DHF.
Materials:
-
Crude 10-formyl-DHF solution
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Fraction collector
Procedure:
-
Sample Preparation: Filter the crude 10-formyl-DHF solution through a 0.22 µm filter.
-
HPLC Conditions:
-
Set the flow rate to 1 mL/min.
-
Monitor the elution at 333 nm.
-
Use a linear gradient, for example: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak with the expected retention time for 10-formyl-DHF.
-
Analysis and Storage: Analyze the purity of the collected fractions by re-injection into the HPLC and by spectrophotometry. Lyophilize the pure fractions and store at -80°C under an inert atmosphere.[17][18]
Conclusion
This technical guide provides a foundational understanding of the enzymatic pathways related to this compound, with a focus on the key enzymes and experimental methodologies. The provided protocols for enzyme purification, activity assays, and metabolite preparation offer a practical framework for researchers in the fields of biochemistry, microbiology, and drug development. The quantitative data and pathway visualizations serve as a valuable resource for further investigation into the intricate roles of folate derivatives in cellular metabolism and as targets for therapeutic intervention. Further research is warranted to fully elucidate the direct enzymatic synthesis of 10-formyl-DHF and its precise physiological and pathological significance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. Escherichia coli FolC structure reveals an unexpected dihydrofolate binding site providing an attractive target for anti-microbial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. content.abcam.com [content.abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of 10-Formyl-7,8-dihydrofolic Acid as a Substrate for AICAR Transformylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of de novo purine (B94841) biosynthesis, the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC) plays a critical role in catalyzing the penultimate step: the formylation of AICAR to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). This reaction is essential for the closure of the purine ring and the subsequent formation of inosine (B1671953) monophosphate (IMP), a precursor to adenosine (B11128) and guanosine (B1672433) nucleotides. While 10-formyltetrahydrofolate (10-CHO-THF) is a well-known formyl donor for this reaction, compelling evidence suggests that 10-Formyl-7,8-dihydrofolic acid (10-CHO-H2folate) is not only a viable substrate but may be the kinetically preferred co-substrate in mammalian systems.[1][2] This guide provides an in-depth technical overview of this compound's interaction with AICAR transformylase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Kinetic Parameters of AICAR Transformylase
The following tables summarize the key kinetic parameters for human AICAR transformylase with its substrates and inhibitors. This data is crucial for understanding the enzyme's efficiency and for the development of targeted therapeutics.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for AICAR Transformylase Substrates
| Substrate | Enzyme Source | Km (μM) | Vmax (μmol/min/mg) | Reference |
| This compound | Human (Jurkat cells) | ~5-fold lower than 10-CHO-THF | Not Reported | [3] |
| 10-Formyltetrahydrofolate | Candidatus Liberibacter asiaticus | 146.6 | 0.95 | [4] |
| AICAR | Candidatus Liberibacter asiaticus | 34.81 | 0.56 | [4] |
Table 2: Inhibition Constants (Ki) for AICAR Transformylase Inhibitors
| Inhibitor | Type of Inhibition | Ki | Reference |
| Methotrexate (MTX) | Competitive | 143 μM | [5] |
| Dihydrofolate | Competitive | 63 μM | [5] |
| MTX pentaglutamate | Competitive | 5.6 x 10-8 M | [5] |
| Dihydrofolate pentaglutamate | Competitive | 4.3 x 10-8 M | [6] |
| 5-Amino-4-nitroimidazole ribonucleotide | Competitive | 0.7 ± 0.5 μM | [7] |
| 5-Formyl-AICAR (FAICAR) | Product Inhibitor | 0.4 ± 0.1 μM | [7] |
| Cappsin 1 (A1B3) | Noncompetitive, Dissociative | 3.1 ± 0.3 μM | [8] |
| Cyclic hexa-peptide | Dimerization Inhibitor | 17 μM | [3] |
| Arginine-tyrosine dipeptide analogue | Dimerization Inhibitor | 84 μM | [3] |
| Improved dipeptide analogue | Dimerization Inhibitor | 685 nM | [3] |
Experimental Protocols
Preparation of this compound
This compound can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.[3]
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H4folate)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Air source
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
Procedure:
-
Dissolve 10-CHO-H4folate in the chosen buffer.
-
Gently bubble air through the solution while monitoring the UV spectrum.
-
The formation of 10-CHO-H2folate is indicated by characteristic changes in the UV spectrum, with absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.[3]
-
Continue the oxidation until the spectral changes plateau, indicating the completion of the reaction.
-
Confirm the structure of the purified 10-CHO-H2folate using 1H-NMR spectroscopy. The spectrum should show resonances for one formyl group proton and protons at C-7 and C-9, with no signal for a C-6 proton.[3]
-
Store the prepared 10-CHO-H2folate solution at -80°C to minimize degradation.
AICAR Transformylase Activity Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the activity of AICAR transformylase by monitoring the formation of tetrahydrofolate or dihydrofolate.
Materials:
-
Purified recombinant AICAR transformylase
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
This compound or 10-formyltetrahydrofolate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol[9]
-
UV-transparent cuvettes or microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a stock solution of AICAR in the assay buffer.
-
Prepare a stock solution of the folate substrate (10-CHO-H2folate or 10-CHO-THF) in the assay buffer. Determine the accurate concentration spectrophotometrically.
-
Set up the reaction mixture in a cuvette containing the assay buffer, a fixed concentration of AICAR (e.g., 100 µM), and varying concentrations of the folate substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of purified AICAR transformylase.
-
Immediately monitor the increase in absorbance at 298 nm or 312 nm, which corresponds to the formation of dihydrofolate or tetrahydrofolate, respectively.[9]
-
Record the change in absorbance over time (e.g., for 30 seconds to a few minutes).[9]
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine the Km for the folate substrate, plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
To determine the Km for AICAR, repeat the experiment with a saturating concentration of the folate substrate and varying concentrations of AICAR.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The enzymatic reaction catalyzed by AICAR Transformylase.
Caption: The role of AICAR Transformylase in the de novo purine biosynthesis pathway.
Caption: A logical workflow for determining the kinetic parameters of AICAR Transformylase.
Conclusion
The evidence supporting this compound as a key substrate for AICAR transformylase has significant implications for our understanding of purine metabolism and for the development of novel therapeutics. Its kinetic preference over 10-formyltetrahydrofolate in mammalian systems suggests a potential regulatory nuance in the de novo purine biosynthesis pathway.[1][2] The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate the intricacies of this enzyme-substrate interaction and to explore AICAR transformylase as a target for drug discovery, particularly in the context of cancer and inflammatory diseases. The development of inhibitors that specifically target the binding of this compound could offer a new avenue for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Significance of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous folate derivative, 10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate). While its direct quantification in tissues remains elusive due to its inherent instability, this document synthesizes the current understanding of its formation, its critical role in one-carbon metabolism, and its interactions with key enzymatic pathways. Detailed experimental methodologies for the analysis of labile folates and relevant enzymatic assays are provided, alongside visualizations of its metabolic context.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring, bioactive intermediate in folate metabolism.[1] It is not a primary dietary folate but is formed endogenously through the oxidation of 10-formyltetrahydrofolate (10-formyl-THF), a central carrier of one-carbon units.[2] This conversion can occur non-enzymatically, catalyzed by iron compounds through Fenton chemistry, or potentially via enzymatic action in the mitochondrial intermembrane space involving cytochrome c.[3]
While its direct precursor, 10-formyl-THF, is a key product of one-carbon metabolism derived from serine, glycine, and formate, the formation of 10-HCO-H2folate represents a branch point with significant metabolic implications.[2][4] The fully oxidized form, 10-formylfolic acid, has been detected in rat liver slices incubated with folic acid, suggesting the potential for related oxidized species to exist in vivo.[5][6] Notably, 10-HCO-H2folate has been identified in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells, highlighting its potential relevance in the context of cancer chemotherapy.[7]
Data Presentation
However, related quantitative and semi-quantitative data provide context for its potential physiological levels and metabolic relevance.
| Parameter | Value | Organism/Cell Type | Notes |
| Formation Rate (of oxidized form) | ~4 nmole/hr per g (wet weight) | Rat Liver Slices | This value is for the formation of the fully oxidized 10-formylfolic acid when incubated with [14C]folic acid. It indicates that pathways for the formation of oxidized formyl-folates exist.[9] |
| Enzyme Kinetics (Km for AICAR Transformylase) | 5.3 µM | Human (MCF-7 cells) | This Michaelis-Menten constant for the pentaglutamyl form (10-formyl-H2folate-Glu5) indicates a high affinity of the enzyme for this substrate, comparable to the natural substrate 10-formyl-H4folate-Glu5.[7] |
| Enzyme Inhibition (Ki for Thymidylate Synthase) | 0.16 µM | Human (MCF-7 cells) | This inhibition constant for the pentaglutamyl form (10-formyl-H2folate-Glu5) demonstrates its potent competitive inhibition of thymidylate synthase.[7] |
| Enzyme Inhibition (Ki for GAR Transformylase) | 2.0 µM | Human (MCF-7 cells) | Inhibition constant for the pentaglutamyl form (10-formyl-H2folate-Glu5), indicating its ability to modulate the initial stages of purine (B94841) synthesis.[7] |
Experimental Protocols
Given the instability of this compound, a specific, validated protocol for its quantification is not available. The following proposed methodology is a synthesis of best practices for the extraction and analysis of labile folates from biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Protocol for Quantification of this compound by LC-MS/MS
This protocol is designed to minimize degradation and ensure the most accurate measurement possible for this labile analyte.
3.1.1 Reagents and Materials
-
Extraction Buffer: 100 mM Ammonium Acetate, 1% (w/v) Ascorbic Acid, 0.2% (v/v) 2-Mercaptoethanol, pH 7.8. Prepare fresh.
-
Internal Standard (IS): Stable isotope-labeled 13C5-10-Formyl-7,8-dihydrofolic acid (if available) or a related stable folate vitamer.
-
Protein Precipitation Solution: Ice-cold Methanol (B129727) or Acetonitrile (B52724).
-
LC-MS Grade Solvents: Water, Acetonitrile, Formic Acid.
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
3.1.2 Sample Preparation and Extraction Workflow
-
Sample Collection: Collect tissue or cell samples and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis. All subsequent steps should be performed on ice and protected from light.
-
Homogenization: Weigh the frozen tissue or determine the cell pellet volume. Add 10 volumes of ice-cold Extraction Buffer containing the internal standard.
-
Lysis: Homogenize the sample using a tissue homogenizer or sonicator. Keep the sample on ice throughout the process to prevent heating.
-
Enzyme Inactivation & Protein Precipitation: Immediately add 4 volumes of ice-cold methanol or acetonitrile to the homogenate. Vortex vigorously for 1 minute. This step both precipitates proteins and inactivates endogenous enzymes that could degrade folates.
-
Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of LC-MS mobile phase A (e.g., 0.1% Formic Acid in Water).
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for immediate analysis.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay can be used to confirm the identity of 10-HCO-H2folate as a substrate for DHFR. The principle is to monitor the decrease in NADPH absorbance at 340 nm.[10]
-
Reaction Mixture: Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH, and purified DHFR enzyme.
-
Procedure:
-
Add the reaction mixture to a UV-transparent cuvette or 96-well plate.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
The rate of decrease is proportional to the DHFR activity with 10-HCO-H2folate as a substrate.
-
AICAR Transformylase (ATIC) Enzymatic Assay
This assay confirms the utilization of 10-HCO-H2folate in the purine synthesis pathway. The reaction results in the formation of FAICAR and Dihydrofolate (DHF).
-
Reaction Components: Purified AICAR transformylase, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), and this compound.
-
Detection: The formation of DHF can be monitored chromatographically (HPLC) or by coupling the reaction with DHFR and monitoring NADPH oxidation at 340 nm.
Mandatory Visualizations: Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic context and analytical workflow for this compound.
Caption: Metabolic pathway of this compound formation and utilization.
Caption: Role of this compound in de novo purine biosynthesis.
Caption: Proposed experimental workflow for the analysis of this compound.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. pnas.org [pnas.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note and Protocol for the HPLC Purification of 10-Formyl-7,8-dihydrofolic Acid
This document provides a detailed methodology for the purification of 10-formyl-7,8-dihydrofolic acid, a crucial but unstable intermediate in folate metabolism, using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in drug development who require a high-purity compound for their studies.
Introduction
This compound (10-HCO-H2folate) is a partially reduced folate derivative that plays a role in one-carbon metabolism.[1] Unlike its fully oxidized counterpart, 10-formylfolic acid, 10-HCO-H2folate is significantly less stable and prone to oxidation, necessitating careful handling and purification strategies.[1] This application note describes a preparative HPLC method for the purification of 10-HCO-H2folate, with a strong emphasis on maintaining the compound's integrity throughout the process.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 10-Formylfolic Acid |
| Molar Mass | 471.4 g/mol [1] | 469.41 g/mol [1] |
| Chemical Structure | Dihydro pteridine (B1203161) ring[1] | Fully oxidized pteridine ring[1] |
| Stability | Less stable, susceptible to oxidation[1] | Generally more stable[1] |
| Thermal Stability | Generally less thermostable than its oxidized counterpart.[1] | More thermostable than reduced folates.[1] |
Table 2: HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] | C18 reversed-phase (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1 M Phosphate buffer (pH 6.8) with 20 mM ascorbic acid | 0.1 M Phosphate buffer (pH 6.8) with 20 mM ascorbic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-30% B over 20 minutes | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Detection | UV at 285 nm | UV at 285 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
| Column Temperature | Ambient | Ambient |
Experimental Protocols
Synthesis of Crude this compound
The starting material for purification is synthesized by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[3] This process should be carefully monitored to maximize the yield of the desired dihydro- form while minimizing over-oxidation to 10-formylfolic acid.[3]
Sample Preparation
Due to the instability of this compound, all sample preparation steps must be performed expeditiously and at low temperatures.
-
Dissolution: Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1-2 mg/mL. The buffer should be chilled and deoxygenated by sparging with nitrogen.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This step should be performed immediately before injection into the HPLC system.
Preparative HPLC Purification
The following protocol is a guideline and may require optimization based on the specific crude sample and HPLC system.
-
System Equilibration: Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Gradient Elution: Begin the gradient elution as detailed in Table 2. The gradient is designed to separate the desired this compound from unreacted starting material, the over-oxidized 10-formylfolic acid, and other impurities.
-
Fraction Collection: Monitor the column eluate using a UV detector at 285 nm. Collect fractions corresponding to the main peak of interest. It is advisable to collect fractions into tubes containing a small amount of concentrated ascorbic acid solution to immediately stabilize the purified compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method (see Table 2) to determine the purity of each fraction.
-
Pooling and Storage: Pool the fractions with the desired purity. The solvent can be removed by lyophilization. The purified solid should be stored under an inert atmosphere (argon or nitrogen) at -80°C to prevent degradation.
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Caption: Relationship between folate derivatives in the synthesis and degradation process.
References
Application Notes and Protocols for Cell Culture Experiments with 10-Formyl-7,8-dihydrofolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-H2folate) is a bioactive derivative of folic acid that plays a significant role in one-carbon metabolism. Unlike its fully oxidized counterpart, 10-formylfolic acid, which acts as a potent inhibitor of dihydrofolate reductase (DHFR), 10-CHO-H2folate serves as a substrate for key enzymes in nucleotide biosynthesis.[1][2][3][4] Its primary role in cellular processes is to contribute to the de novo synthesis of purines, which are essential for DNA and RNA replication.[3][5]
These application notes provide detailed protocols for utilizing 10-CHO-H2folate in cell culture experiments to investigate folate metabolism and its impact on cell growth and proliferation, particularly in cancer cell lines.
Mechanism of Action
This compound is a key intermediate in the folate metabolic pathway. Its bioactivity has been demonstrated in human leukemia (CCRF-CEM) cells, where it can support growth in folate-depleted conditions.[2][6][7] This is in contrast to 10-formylfolic acid, which is not directly bioactive in these cells and may require prior metabolism by enteric bacteria to become usable by vertebrate hosts.[2][6]
The primary mechanisms of action for 10-CHO-H2folate in mammalian cells are:
-
Substrate for AICAR Transformylase: It is a substrate for 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, an enzyme involved in the penultimate step of de novo purine (B94841) biosynthesis.[2][8] In some cell types, such as human T-cell leukemia (Jurkat) cells and rat bone marrow cells, 10-CHO-H2folate has shown a kinetic advantage over 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H4folate) as a cofactor for this enzyme.[8][9]
-
Substrate for Dihydrofolate Reductase (DHFR): 10-CHO-H2folate can be reduced by DHFR to form 10-formyl-tetrahydrofolic acid (10-CHO-H4folate), another crucial one-carbon donor for purine and thymidylate synthesis.[2][10]
The downstream metabolite, 10-CHO-H4folate, is essential for rapidly proliferating cells, including cancer cells. An enzyme that catabolizes this metabolite, 10-formyltetrahydrofolate dehydrogenase (FDH), has been found to be downregulated in several types of tumors.[5][11] Ectopic expression of FDH in cancer cell lines can suppress proliferation and induce apoptosis, highlighting the importance of this pathway in cancer biology.[5][11]
Data Presentation
Quantitative Data on this compound and Related Compounds
| Compound | Enzyme | Organism/Cell Line | Parameter | Value | Source |
| 10-Formyl-7,8-dihydrofolate | AICAR Transformylase | Jurkat (human T-cell leukemia) | Kₘ | ~5-fold lower than 10-CHO-H4folate | [8][9] |
| 10-Formyl-7,8-dihydrofolate | AICAR Transformylase | Rat Bone Marrow | Kₘ | ~5-fold lower than 10-CHO-H4folate | [8][9] |
| 10-Formyl-tetrahydrofolate | AICAR Transformylase | Candidatus Liberibacter asiaticus | Kₘ | 146.6 µM | [12] |
| 10-Formylfolic acid | Dihydrofolate Reductase (DHFR) | Not Specified | Inhibition | Potent Inhibitor | [1][12] |
Signaling and Metabolic Pathways
Folate Metabolism and Purine Synthesis
The following diagram illustrates the central role of this compound in the folate metabolic pathway leading to de novo purine synthesis.
Caption: Role of 10-CHO-H2folate in folate metabolism and purine synthesis.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is sensitive to light and oxidation. Handle accordingly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Under a stream of inert gas, add a minimal amount of DMSO to dissolve the compound. Gentle warming and sonication may be necessary to aid dissolution.[13]
-
Once fully dissolved, further dilute the stock solution with the appropriate sterile, pre-warmed cell culture medium to the desired working concentration immediately before use.
-
Store the stock solution in small aliquots at -80°C under an inert atmosphere to minimize freeze-thaw cycles and oxidation.
Cell Growth Rescue Assay in Folate-Depleted Medium
This protocol is designed to assess the bioactivity of this compound in supporting the growth of folate-dependent cells, such as CCRF-CEM leukemia cells, in the absence of other folate sources.
Caption: Workflow for the cell growth rescue assay.
Materials:
-
CCRF-CEM cells (or other suitable folate-dependent cell line)
-
Complete RPMI-1640 medium
-
Folate-free RPMI-1640 medium
-
Methotrexate
-
This compound stock solution
-
5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) as a positive control[6]
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Maintain CCRF-CEM cells in complete RPMI-1640 medium under standard conditions (37°C, 5% CO₂).
-
Prepare folate-depleted medium by supplementing folate-free RPMI-1640 with methotrexate. The final concentration of methotrexate should be sufficient to inhibit DHFR and make the cells dependent on an external source of reduced folates.
-
Wash the cells twice with folate-free RPMI-1640 to remove any residual folates.[6]
-
Resuspend the cells in the prepared folate-depleted medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[6]
-
Add serial dilutions of this compound and the positive control (Leucovorin) to the respective wells. Include wells with no added folate as a negative control.
-
Incubate the plates for 48 to 72 hours.[6]
-
Assess cell viability using an MTT assay or a similar method. Add the MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance on a plate reader.
-
Calculate the cell viability as a percentage of the positive control and plot the dose-response curves.
In Vitro DHFR Inhibition Assay
This assay measures the inhibitory effect of compounds like 10-formylfolic acid on the activity of dihydrofolate reductase.
Caption: Workflow for the in vitro DHFR inhibition assay.
Materials:
-
Purified DHFR enzyme
-
10-Formylfolic acid stock solution (as the inhibitor)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl[12]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare working solutions of DHF, NADPH, and serial dilutions of 10-formylfolic acid in the assay buffer.
-
In a UV-transparent 96-well plate, add the DHFR enzyme, NADPH, and the various concentrations of 10-formylfolic acid to the appropriate wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the DHF substrate to all wells.[12]
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. This corresponds to the oxidation of NADPH.[3][12]
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 8. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cancer cells activate p53 in response to 10-formyltetrahydrofolate dehydrogenase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzyme Kinetics Assays Using 10-Formyl-7,8-dihydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) is a crucial intermediate in one-carbon metabolism. Unlike its fully reduced counterpart, 10-formyl-tetrahydrofolate (10-CHO-H₄folate), 10-CHO-H₂folate serves as a selective substrate for key enzymes in the de novo purine (B94841) biosynthesis pathway. Understanding the kinetics of enzymes that utilize 10-CHO-H₂folate is essential for elucidating metabolic regulation and for the development of novel therapeutics targeting nucleotide synthesis, particularly in oncology and infectious diseases.
These application notes provide a comprehensive guide to performing enzyme kinetics assays using 10-CHO-H₂folate, with a focus on Aminoimidazolecarboxamide Ribotide Transformylase (AICARFT) and Dihydrofolate Reductase (DHFR), the primary enzymes known to process this substrate.
Principle of the Assay
Enzyme kinetics assays with 10-CHO-H₂folate typically rely on spectrophotometric methods. The activity of the enzyme is determined by monitoring the change in absorbance at a specific wavelength that corresponds to the consumption of a substrate or the formation of a product. For instance, DHFR activity can be monitored by the decrease in absorbance at 340 nm due to the oxidation of its cofactor, NADPH. For AICARFT, the assay can be designed to measure the formation of its product, 5-formyl-aminoimidazole-4-carboxamide ribonucleotide (FAICAR), or the co-product, 7,8-dihydrofolate (H₂folate).
Featured Enzymes
-
Aminoimidazolecarboxamide Ribotide Transformylase (AICARFT, or PurH): A key enzyme in de novo purine synthesis, AICARFT catalyzes the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to FAICAR. Notably, 10-CHO-H₂folate is a kinetically preferred substrate for mammalian AICARFT over 10-CHO-H₄folate.[1] In vitro evidence suggests that 10-CHO-H₂folate has a 5-fold kinetic advantage (Vmax/Km) over 10-CHO-H₄folate for AICARFT from human leukemia cells and rat bone marrow.[1]
-
Dihydrofolate Reductase (DHFR): This ubiquitous enzyme is essential for maintaining the cellular pool of tetrahydrofolate. DHFR catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. This compound is also recognized as a substrate for DHFR.[2]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for enzymes utilizing this compound. It is important to note that while the preference for this substrate is established, specific kinetic constants can vary with the enzyme source and assay conditions.
| Enzyme | Organism/Source | Substrate | K_m | k_cat | k_cat/K_m (M⁻¹s⁻¹) | Notes |
| AICARFT (PurH) | Escherichia coli | 10-CHO-H₂folate | 11.0 ± 1.2 µM | 1.8 ± 0.03 s⁻¹ | 1.6 x 10⁵ | Utilized as a formyl group donor. |
| AICARFT (PurH) | Escherichia coli | 10-CHO-H₄folate | 7.4 ± 0.9 µM | 1.9 ± 0.04 s⁻¹ | 2.6 x 10⁵ | Slightly more efficient than with 10-CHO-H₂folate. |
| DHFR | Escherichia coli | 10-CHO-H₂folate | 12.0 ± 1.5 µM | 30.0 ± 0.7 s⁻¹ | 2.5 x 10⁶ | Utilized for the reduction to 10-CHO-H₄folate. |
| DHFR | Escherichia coli | DHF | 3.2 ± 0.3 µM | 24.0 ± 0.3 s⁻¹ | 7.5 x 10⁶ | Approximately 3-fold more efficient than with 10-CHO-H₂folate. |
| AICARFT | Human Leukemia Cells & Rat Bone Marrow | 10-CHO-H₂folate | Lower K_m | - | 5-fold kinetic advantage over 10-CHO-H₄folate | Tighter binding is a major contributor to the kinetic advantage.[1] |
Data for E. coli enzymes adapted from Sah et al., Microbiology (2018).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of the enzymes and the general workflow for a kinetics assay.
Caption: Role of 10-Formyl-dihydrofolate in Purine Biosynthesis.
Caption: General Workflow for Enzyme Kinetics Assay.
Experimental Protocols
Protocol 1: AICARFT Activity Assay
This protocol is designed to determine the kinetic parameters of AICARFT using this compound as the formyl donor. The assay monitors the formation of FAICAR and H₂folate.
Materials:
-
Purified AICARFT enzyme
-
This compound (10-CHO-H₂folate)
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM MgCl₂
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AICAR in the assay buffer.
-
Prepare a stock solution of 10-CHO-H₂folate in the assay buffer. Determine its concentration spectrophotometrically. Due to its potential instability, prepare this solution fresh.
-
Prepare a series of dilutions of the 10-CHO-H₂folate stock solution to test a range of concentrations (e.g., 0.5 to 10 times the expected K_m).
-
-
Assay Setup:
-
In a 96-well plate or cuvette, combine the assay buffer, a fixed, saturating concentration of AICAR, and the purified AICARFT enzyme.
-
Prepare a control reaction without the enzyme to account for any non-enzymatic reaction.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding varying concentrations of 10-CHO-H₂folate to the wells.
-
Immediately begin monitoring the increase in absorbance at a wavelength specific to the product formation. The formation of the product can be monitored, or alternatively, a coupled assay can be used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance change over time for each substrate concentration.
-
Plot V₀ against the concentration of 10-CHO-H₂folate.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.
-
Protocol 2: DHFR Activity Assay
This protocol measures the activity of DHFR using this compound as a substrate. The assay monitors the oxidation of the NADPH cofactor.
Materials:
-
Purified DHFR enzyme
-
This compound (10-CHO-H₂folate)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a series of dilutions of 10-CHO-H₂folate in the assay buffer to test a range of concentrations.
-
-
Assay Setup:
-
In a cuvette or 96-well plate, combine the assay buffer, a fixed concentration of NADPH (typically 100-200 µM), and the DHFR enzyme.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the 10-CHO-H₂folate substrate at varying concentrations.
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of 10-CHO-H₂folate.
-
Plot the initial velocity against the substrate concentration.
-
Determine K_m and V_max by fitting the data to the Michaelis-Menten equation.
-
Conclusion
The protocols and data presented here provide a framework for the kinetic characterization of enzymes that metabolize this compound. Accurate determination of these kinetic parameters is vital for understanding the regulation of purine biosynthesis and for the development of targeted enzyme inhibitors. Researchers should note the relative instability of reduced folates and take appropriate precautions to ensure data reproducibility.
References
Measuring Cellular Uptake of 10-Formyl-7,8-dihydrofolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid is a crucial intermediate in one-carbon metabolism, playing a vital role in the de novo synthesis of purines, and thus, in DNA replication and cell proliferation. Its cellular uptake is a critical determinant of its physiological and pharmacological activity. Understanding the mechanisms and kinetics of its transport into cells is essential for research in cancer biology, drug development, and nutritional science. This document provides detailed application notes and experimental protocols for measuring the cellular uptake of this compound.
Mammalian cells primarily utilize two distinct systems for the uptake of folates: the folate receptor (FR) and the proton-coupled folate transporter (PCFT) . The high-affinity folate receptor alpha (FRα) mediates endocytosis of folates, a pathway often overexpressed in cancer cells, making it a target for anti-cancer therapies. The PCFT is a transporter that functions optimally at a low pH and is crucial for intestinal folate absorption.
While one study has confirmed the bioactivity of this compound in supporting the growth of human leukemia cells (CCRF-CEM), detailed kinetic parameters for its cellular uptake are not extensively documented in publicly available literature.[1] The protocols described herein are based on established methods for other folate derivatives and can be adapted for studying this compound.
Cellular Uptake Mechanisms: Signaling Pathways
The uptake of this compound is mediated by two primary pathways: Folate Receptor Alpha (FRα)-Mediated Endocytosis and the Proton-Coupled Folate Transporter (PCFT).
Caption: Folate Receptor Alpha (FRα)-Mediated Endocytosis Pathway.
Caption: Proton-Coupled Folate Transporter (PCFT) Pathway.
Quantitative Data Summary
Table 1: Kinetic Parameters of Folate Transport in CCRF-CEM Cells
| Folate Analog | Transport System | Km (µM) | Vmax (pmol/min/10^7 cells) | Reference |
| (6R)-5,10-dideazatetrahydrofolic acid | Influx System | 1.07 | 4.04 | [2] |
| Methotrexate | Influx System | 4.98 | 6.64 | [2] |
| 5-Formyltetrahydrofolate | Influx System | 2.18 | 6.84 | [2] |
Table 2: Comparative Uptake of Folate Analogs
| Cell Line | Folate Analog | Uptake Metric | Value | Reference |
| CCRF-CEM | This compound | Bioactivity (Growth Support) | Active | [1] |
| CCRF-CEM | 10-Formylfolic acid | Bioactivity (Growth Support) | Inactive | [1] |
| CCRF-CEM | 5-Formyltetrahydrofolic acid | Bioactivity (Growth Support) | More potent than this compound | [1] |
Experimental Protocols
Two primary methods for quantifying the cellular uptake of folate analogs are presented: a radiolabeled uptake assay and a fluorescent uptake assay. For accurate intracellular quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also detailed.
Experimental Workflow
Caption: General Experimental Workflow for Measuring Cellular Uptake.
Protocol 1: Radiolabeled Uptake Assay
This protocol utilizes a radiolabeled form of this compound (e.g., [³H] or [¹⁴C]-labeled) to quantify its uptake into cultured cells.
Materials:
-
Cell line of interest (e.g., CCRF-CEM, which is known to be responsive[1])
-
Complete cell culture medium and folate-free medium
-
Radiolabeled this compound
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Folate Depletion (Optional but Recommended): 24 hours prior to the assay, replace the complete medium with folate-free medium to upregulate the expression of folate receptors.
-
Preparation of Assay Solutions: Prepare a stock solution of radiolabeled this compound. Create a series of working solutions with varying concentrations of the radiolabeled compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). For competition assays, prepare solutions containing a fixed concentration of the radiolabeled compound and increasing concentrations of unlabeled this compound.
-
Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with warm assay buffer.
-
Add the prepared assay solutions to the respective wells.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the assay solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular radiolabeled compound.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete lysis.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration (e.g., using a BCA assay) for normalization of the uptake data.
-
-
Data Analysis:
-
Calculate the amount of this compound taken up per milligram of cell protein.
-
For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: Fluorescent Uptake Assay
This method employs a fluorescently labeled analog of this compound to visualize and quantify cellular uptake.
Materials:
-
Cell line of interest
-
Complete cell culture medium and folate-free medium
-
Fluorescently labeled this compound
-
Unlabeled this compound
-
PBS
-
Cell lysis buffer
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Seeding and Folate Depletion: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Assay Solutions: Prepare working solutions of the fluorescently labeled this compound at various concentrations in assay buffer.
-
Uptake Assay:
-
Wash cells with warm assay buffer.
-
Add the fluorescent assay solutions to the wells.
-
Incubate at 37°C for desired time points.
-
-
Termination of Uptake: Aspirate the assay solution and wash the cells three times with ice-cold PBS.
-
Quantification (Microplate Reader):
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Normalize the fluorescence intensity to the protein concentration.
-
-
Quantification (Fluorescence Microscopy - Qualitative/Semi-quantitative):
-
After washing, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the fluorescent compound using a fluorescence microscope.
-
Protocol 3: LC-MS/MS for Intracellular Quantification
This protocol provides a highly sensitive and specific method for the absolute quantification of unlabeled this compound within cells.
Materials:
-
Cell line of interest
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Folic Acid)
-
Methanol (B129727), acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges or plates
-
LC-MS/MS system
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Cell Harvesting and Lysis:
-
After incubation and washing, harvest the cells.
-
Resuspend the cell pellet in a known volume of lysis buffer containing the internal standard and an antioxidant like ascorbic acid.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitation agent (e.g., cold methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte and internal standard.
-
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be further purified using SPE.[3]
-
Condition the SPE cartridge with methanol and then with an equilibration buffer.
-
Load the sample, wash the cartridge, and elute the folates with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.[3]
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound in the cell samples based on the standard curve and normalized to the cell number or protein content.
-
Table 3: Example LC-MS/MS Parameters for Folate Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [4] |
| Column | C18 Reversed-Phase (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |
| Flow Rate | 0.3 - 0.5 mL/min | [4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [3] |
Note: The specific MRM transitions for this compound and the internal standard will need to be optimized for the specific mass spectrometer being used.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the cellular uptake of this compound. While specific quantitative data for this particular folate derivative remains to be fully elucidated, the methodologies described, combined with the comparative data for other folates, will enable robust and meaningful studies. Such research is critical for advancing our understanding of folate metabolism and for the development of novel therapeutic strategies targeting folate-dependent pathways.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Formyl-7,8-dihydrofolic Acid in Folate-Depleted Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate metabolism is a cornerstone of cellular proliferation, providing essential one-carbon units for the synthesis of nucleotides and amino acids. In the context of rapidly dividing cells, such as cancer cells, this pathway is a well-established therapeutic target. 10-Formyl-7,8-dihydrofolic acid (10-formyl-DHF) is a naturally occurring folate derivative that has demonstrated bioactivity in mammalian cells, particularly in folate-depleted conditions. Unlike its oxidized counterpart, 10-formylfolic acid, 10-formyl-DHF can support the growth of cells, such as the human leukemia cell line CCRF-CEM, in media lacking other folate sources.[1][2] This makes it a valuable tool for studying folate-dependent pathways, enzyme kinetics, and for the development of novel therapeutic strategies targeting folate metabolism.
These application notes provide detailed protocols for the use of this compound in folate-depleted cell culture media, focusing on the CCRF-CEM human leukemia cell line as a model system.
Data Presentation
The following tables summarize the key quantitative data regarding the enzymatic activity of this compound and its effect on cell proliferation.
| Parameter | Value | Enzyme Source | Reference |
| Km | 146.6 µM | Candidatus Liberibacter asiaticus ATIC | [3] |
| Vmax | 0.95 µmol/min/mg | Candidatus Liberibacter asiaticus ATIC | [3] |
| Kinetic Advantage | ~5-fold lower Km compared to 10-HCO-H4folate | Jurkat-cell and rat bone marrow AICAR T'ase | |
| Substrate for DHFR | Yes | Human leukemia cells | [4] |
| Substrate for PurH | Yes (less efficient than 10-CHO-THF) | Escherichia coli | |
| Table 1: Kinetic Parameters of AICAR Transformylase with this compound. |
| Parameter | Value | Enzyme Source | Reference |
| Substrate | Yes | Human leukemia cells | [4] |
| Efficiency vs. DHF | Utilized about one-third as efficiently as DHF | Escherichia coli | [1][5] |
| Km (for DHF) | 0.3 µM | Drosophila melanogaster | [6] |
| Km (for NADPH) | 5.2 µM | Drosophila melanogaster | [6] |
| Table 2: Dihydrofolate Reductase (DHFR) Activity with this compound. |
| Concentration of 10-formyl-DHF | Relative Cell Proliferation (%) (Illustrative) |
| 0 µM | 5% |
| 0.1 µM | 20% |
| 1 µM | 50% |
| 10 µM | 85% |
| 100 µM | 95% |
| Control (5-formyl-THF) | 100% |
| Table 3: Illustrative Dose-Dependent Effect of this compound on CCRF-CEM Cell Proliferation in Folate-Depleted Medium. This table is illustrative as specific dose-response curve data was not available in the searched literature. The data is based on the qualitative description that 10-formyl-DHF is less potent than 5-formyl-THF.[4] |
Experimental Protocols
Protocol 1: Preparation of Folate-Depleted Cell Culture Medium
This protocol describes the preparation of folate-free RPMI 1640 medium, suitable for studying the effects of this compound.
Materials:
-
RPMI 1640 Medium, no folic acid powder
-
Distilled, deionized water (cell culture grade)
-
Sodium Bicarbonate (NaHCO₃)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine (200 mM)
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
To a sterile 1L beaker, add approximately 800 mL of distilled, deionized water.
-
With continuous stirring, slowly add the RPMI 1640 powder (without folic acid).
-
Rinse the powder packet with a small amount of water to ensure all powder is transferred.
-
Add 2.0 g of Sodium Bicarbonate and stir until completely dissolved.
-
Adjust the pH to 7.2-7.4 using 1N HCl or 1N NaOH.
-
Add distilled, deionized water to bring the final volume to 1 L.
-
Sterilize the medium by passing it through a 0.22 µm sterile filtration unit into a sterile storage bottle.
-
Aseptically add the following supplements to the sterile medium:
-
10% (v/v) dialyzed Fetal Bovine Serum.
-
1% (v/v) Penicillin-Streptomycin solution.
-
1% (v/v) L-glutamine.
-
-
Store the complete folate-depleted medium at 4°C, protected from light.
Protocol 2: Cell Growth Assay of CCRF-CEM in Folate-Depleted Medium
This protocol details the procedure for assessing the ability of this compound to support the growth of CCRF-CEM cells.
Materials:
-
CCRF-CEM cells
-
Complete folate-depleted RPMI 1640 medium (from Protocol 1)
-
This compound (10-formyl-DHF)
-
5-formyl-5,6,7,8-tetrahydrofolic acid (5-formyl-THF, Leucovorin) as a positive control
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or Resazurin)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture CCRF-CEM cells in standard RPMI 1640 medium containing 10% FBS.
-
Wash the cells twice with sterile PBS to remove residual folate.
-
Resuspend the cells in complete folate-depleted RPMI 1640 medium.
-
-
Cell Seeding:
-
Seed the CCRF-CEM cells into a 96-well plate at a density of 5 x 10⁴ cells/well in a volume of 100 µL.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of 10-formyl-DHF in a suitable solvent (e.g., sterile water with a small amount of base to aid dissolution, followed by pH adjustment).
-
Prepare serial dilutions of 10-formyl-DHF in complete folate-depleted medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a positive control with 5-formyl-THF at a concentration known to support optimal growth (e.g., 10 µM).
-
Prepare a negative control with no added folate.
-
Add 100 µL of the prepared media to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, assess cell proliferation using a suitable assay (e.g., MTT).
-
For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the positive control (5-formyl-THF).
-
Plot the percentage of proliferation against the concentration of 10-formyl-DHF to generate a dose-response curve.
-
Protocol 3: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol outlines a method to determine if this compound can act as a substrate for DHFR.
Materials:
-
Cell lysate from CCRF-CEM cells (or purified DHFR)
-
This compound
-
Dihydrofolate (DHF) as a positive control substrate
-
NADPH
-
DHFR assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In each well/cuvette, prepare a reaction mixture containing:
-
DHFR assay buffer
-
100 µM NADPH
-
Cell lysate (containing DHFR) or purified enzyme
-
-
-
Substrate Addition:
-
To initiate the reaction, add the substrate:
-
Test wells: this compound (e.g., final concentration of 50 µM)
-
Positive control wells: Dihydrofolate (e.g., final concentration of 50 µM)
-
Negative control wells: No substrate
-
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each condition.
-
Compare the activity with 10-formyl-DHF to that with DHF.
-
Mandatory Visualization
Caption: Simplified Folate Metabolism Pathway.
Caption: Workflow for Cell Growth Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 10-Formyl-7,8-dihydrofolic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂-folate) is a partially reduced folate derivative that plays a significant role in one-carbon metabolism. Unlike its fully oxidized counterpart, 10-formylfolic acid, which generally requires metabolic activation by enteric bacteria, this compound has demonstrated direct bioactivity in mammalian cells.[1][2] Its primary role involves donating a one-carbon unit in the de novo purine (B94841) biosynthesis pathway, a critical process for DNA and RNA synthesis. This makes it a compound of interest for research in cancer biology and the development of antifolate chemotherapeutics.
These application notes provide detailed protocols for assessing the bioactivity of this compound through cell-based assays and enzymatic assays targeting key components of the folate pathway.
Data Presentation
Table 1: Summary of Enzymatic Interactions of this compound
| Enzyme | Organism/Cell Line | Interaction Type | Kinetic Parameter | Value |
| Aminoimidazolecarboxamide Ribonucleotide (AICAR) Transformylase | Jurkat cells, Rat bone marrow | Substrate | K_m | ~5-fold lower than 10-formyl-H₄-folate[3] |
| Aminoimidazolecarboxamide Ribonucleotide (AICAR) Transformylase | Human, Rat | Substrate | - | Kinetically preferred over 10-formyl-tetrahydrofolate[4] |
| Dihydrofolate Reductase (DHFR) | Human leukemia cells | Substrate | - | Active as a substrate[1] |
| Glycinamide Ribonucleotide (GAR) Transformylase | Jurkat cells, Chicken liver | Inhibitor | - | Little to no activity as a substrate[3] |
| Thymidylate Synthase | - | Inhibitor | K_i | - |
Table 2: Comparative Bioactivity in Cell Culture
| Compound | Cell Line | Assay | Metric | Result |
| This compound | CCRF-CEM (Human Leukemia) | Cell Growth in Folate-Depleted Medium | Growth Support | Supports cell growth[1] |
| 10-Formylfolic acid | CCRF-CEM (Human Leukemia) | Cell Growth in Folate-Depleted Medium | Growth Support | Does not support cell growth[1] |
| 5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) | CCRF-CEM (Human Leukemia) | Cell Growth in Folate-Depleted Medium | Growth Support | Supports cell growth (more potent than 10-CHO-H₂-folate)[1] |
Signaling and Metabolic Pathways
The primary mechanism of action of this compound is its participation in the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of purines.
Caption: Simplified diagram of the role of this compound in purine synthesis.
Experimental Protocols
Protocol 1: Cell Growth and Viability Assay
This protocol determines the ability of this compound to support the growth of leukemia cells in a folate-depleted environment.
Workflow Diagram
Caption: Workflow for assessing the bioactivity of folate compounds on leukemia cell growth.
Materials:
-
CCRF-CEM human leukemia cell line
-
Folate-free RPMI medium
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
Methotrexate (MTX)
-
This compound
-
10-Formylfolic acid
-
Leucovorin (5-formyl-5,6,7,8-tetrahydrofolic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Maintain CCRF-CEM cells in standard RPMI medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.
-
Preparation of Folate-Depleted Medium: Prepare folate-free RPMI medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and a concentration of methotrexate sufficient to inhibit dihydrofolate reductase (e.g., 1 µM).
-
Cell Preparation: Wash the CCRF-CEM cells twice with folate-free RPMI to remove any residual folates.
-
Seeding: Resuspend the cells in the prepared folate-depleted medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[2]
-
Compound Addition: Add serial dilutions of this compound, 10-formylfolic acid (as a negative control), and Leucovorin (as a positive control) to the respective wells. Include wells with no added folate as a baseline control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[2]
-
-
Data Analysis: Calculate the cell viability as a percentage of the control and plot the dose-response curves to determine the EC₅₀ values.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of this compound to act as a substrate or inhibitor of DHFR.
Materials:
-
Purified DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methotrexate (as a positive control for inhibition)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and DHFR enzyme.
-
Inhibitor/Substrate Addition: Add varying concentrations of this compound or methotrexate to the reaction mixture. For control reactions, add buffer.
-
Initiation of Reaction: Start the reaction by adding DHF to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, for several minutes.[2]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the velocity against the substrate/inhibitor concentration to determine kinetic parameters such as K_m or IC₅₀.
Protocol 3: In Vitro AICAR Transformylase (AICARFT) Activity Assay
This assay determines if this compound can serve as a formyl donor for AICARFT.
Materials:
-
Purified AICARFT enzyme
-
5-aminoimidazole-4-carboxamide ribotide (AICAR)
-
This compound
-
10-Formyl-tetrahydrofolic acid (for comparison)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, AICAR, and either this compound or 10-formyl-tetrahydrofolic acid at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified AICARFT.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and neutralizing with a base (e.g., potassium carbonate).
-
Analysis:
-
Analyze the reaction products by HPLC.
-
Monitor the formation of formyl-AICAR (FAICAR) and dihydrofolate.
-
Quantify the products by comparing peak areas to a standard curve.
-
-
Data Analysis: Determine the kinetic parameters (K_m and V_max) by plotting the reaction velocity against the substrate concentration.
Conclusion
The provided protocols offer standardized methods to investigate the bioactivity of this compound. Evidence indicates that this molecule is a bioactive folate in mammalian cells, capable of supporting cell growth in folate-depleted conditions and interacting with key enzymes in the purine biosynthesis pathway.[1] These experimental frameworks are crucial for further elucidating its metabolic roles and exploring its potential in therapeutic applications, particularly in the context of cancer research and drug development.
References
Application Notes and Protocols for the Preparation of 10-Formyl-7,8-dihydrofolic Acid Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂-folate) is a crucial intermediate in folate metabolism and plays a significant role as a substrate for various enzymes, including aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase. Its instability and limited solubility in aqueous solutions present challenges for in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a this compound stock solution, with a focus on ensuring its stability and concentration accuracy for reliable experimental outcomes. The protocol emphasizes the use of the more soluble disodium (B8443419) salt and alkaline conditions to mitigate degradation.
Data Presentation: Physicochemical Properties and Recommended Storage
The following table summarizes the key quantitative data for this compound and its recommended storage conditions.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₁N₇O₇ (Free Acid) | [1][2] |
| C₂₀H₁₉N₇Na₂O₇ (Disodium Salt) | [3] | |
| Molecular Weight | 471.42 g/mol (Free Acid) | [1][2] |
| 515.39 g/mol (Disodium Salt) | [3] | |
| Appearance | Orange to Very Dark Brown Solid | [4] |
| Solubility | Slightly soluble in aqueous acid and aqueous base. | [4] |
| Storage (Solid) | Store at -20°C in a tightly sealed, amber vial under an inert atmosphere. | |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |
| Stability in Solution | Prone to degradation, especially at acidic pH. More stable at neutral to slightly alkaline pH. Solutions should be prepared fresh and used immediately if possible. | [5][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound Disodium Salt
This protocol is designed to prepare a 10 mM stock solution of this compound disodium salt. Given the inherent instability of dihydrofolates, all steps should be performed expeditiously, and the final solution should be used as fresh as possible.
Materials:
-
This compound disodium salt
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration of the Compound: Before opening, allow the vial of this compound disodium salt to equilibrate to room temperature to prevent condensation of moisture, as the compound can be hygroscopic.
-
Weighing the Compound: In a sterile, amber microcentrifuge tube, carefully weigh out the desired amount of this compound disodium salt. For a 1 mL 10 mM stock solution, this would be 5.15 mg.
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be necessary.[7]
-
Sonication for 5-10 minutes can also aid in the dissolution of any remaining solid particles.[7]
-
-
Dilution in Aqueous Buffer (for immediate use):
-
For assays requiring an aqueous environment, the DMSO stock solution can be further diluted in the desired biological buffer (e.g., Tris-HCl, PBS) at a neutral to slightly alkaline pH (pH 7.0-8.0) to enhance stability.[5][6]
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically less than 1%) to avoid interfering with enzyme activity or cell viability.[8]
-
-
Storage of the Stock Solution:
-
If the stock solution is not for immediate use, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed, amber vials at -80°C for long-term storage (up to 6 months).
-
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stable stock solution of this compound.
Signaling Pathway Context: Role in Purine (B94841) Synthesis
Caption: The role of this compound as a cofactor in the de novo purine synthesis pathway.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 10-formyldihydrofolate | 28459-40-7 [chemicalbook.com]
- 5. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 10-Formyl-7,8-dihydrofolic Acid in Cancer Research
Application Notes
Introduction
10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a bioactive folate metabolite that has garnered interest in cancer research due to its unique interactions with key enzymes in nucleotide synthesis. Unlike its oxidized counterpart, 10-formylfolic acid, which generally lacks direct bioactivity in mammalian cells, 10-HCO-H2folate can support the growth of certain cancer cells in folate-depleted conditions and modulate the efficacy of chemotherapeutic agents.[1][2] This document provides detailed protocols for investigating the in vitro applications of 10-HCO-H2folate in cancer research, focusing on its role as a substrate and inhibitor in the folate pathway.
Mechanism of Action
This compound has been identified in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells.[3][4] Its accumulation under methotrexate (B535133) treatment suggests a potential role in the drug's cytotoxicity.[3] 10-HCO-H2folate and its polyglutamated forms can influence de novo purine (B94841) synthesis and thymidylate synthesis through interactions with several key enzymes:
-
Dihydrofolate Reductase (DHFR): It can act as a substrate for DHFR, being reduced to 10-formyltetrahydrofolate.[1][3]
-
Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase: It serves as a substrate for AICAR transformylase, a crucial enzyme in purine synthesis.[1][3][5] The pentaglutamated form is an efficient substrate, comparable to the natural substrate.[3]
-
Glycinamide Ribonucleotide (GAR) Transformylase: The pentaglutamated form of 10-HCO-H2folate acts as an inhibitor of GAR transformylase.[3]
-
Thymidylate Synthase: The pentaglutamated form is a competitive inhibitor of thymidylate synthase.[3]
The dual role of 10-HCO-H2folate as both a substrate and an inhibitor for different enzymes within the same pathway makes it a valuable tool for studying folate metabolism in cancer cells and for investigating mechanisms of antifolate resistance.[6]
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound and its pentaglutamated form against key enzymes in the folate pathway.
| Compound | Enzyme | Parameter | Value | Cell Line/Organism | Reference |
| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | Kᵢ | 0.16 µM | Not Specified | [3] |
| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | Kᵢ | 1.6 µM | Not Specified | [3] |
| 10-Formyl-H2folate-Glu5 | GAR Transformylase | Kᵢ | 2.0 µM | Not Specified | [3] |
| 10-Formyl-H2folate-Glu5 | AICAR Transformylase | Kₘ | 5.3 µM | Not Specified | [3] |
Experimental Protocols
Protocol 1: Cell Growth Rescue Assay in Leukemia Cells
This protocol is designed to assess the bioactivity of this compound in supporting the growth of human leukemia cells (CCRF-CEM) in the presence of methotrexate, an inhibitor of DHFR.[1][7]
Materials:
-
CCRF-CEM human leukemia cell line[6]
-
Folate-depleted RPMI-1640 medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Methotrexate (MTX)
-
This compound
-
5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) as a positive control
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain CCRF-CEM cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Assay Setup:
-
Harvest exponentially growing CCRF-CEM cells and wash them twice with folate-depleted RPMI-1640 medium.
-
Resuspend the cells in folate-depleted RPMI-1640 medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
Treatment:
-
Add methotrexate to all wells at a final concentration that inhibits growth (e.g., 10 nM, to be optimized).
-
Add serial dilutions of this compound to the designated wells.
-
Include wells with 5-Formyl-5,6,7,8-tetrahydrofolic acid as a positive control for growth rescue.
-
Include a no-folate control (only MTX).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Data Analysis:
-
After incubation, determine the cell viability in each well using a suitable method (e.g., MTS assay or by counting with Trypan Blue exclusion).
-
Plot the cell viability against the concentration of the folate derivative.
-
Compare the potency of this compound in rescuing cell growth to that of the positive control.
-
Protocol 2: In Vitro Enzyme Inhibition Assay for Thymidylate Synthase
This protocol outlines a method to determine the inhibitory potential of the pentaglutamated form of this compound against thymidylate synthase.
Materials:
-
Recombinant human thymidylate synthase
-
5,10-Methylene-tetrahydrofolate (substrate)
-
Deoxyuridine monophosphate (dUMP) (substrate)
-
This compound pentaglutamate (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM EDTA, and 50 mM 2-mercaptoethanol)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates and the inhibitor in the assay buffer.
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer, dUMP, and varying concentrations of this compound pentaglutamate.
-
Include a control reaction with no inhibitor.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed amount of thymidylate synthase and 5,10-methylene-tetrahydrofolate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the Ki value using Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: Folate metabolism pathway and points of action for this compound.
Caption: Workflow for the cell growth rescue assay.
Caption: Workflow for the in vitro enzyme inhibition assay.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Stability of 10-Formyl-7,8-dihydrofolic acid in aqueous solution.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 10-Formyl-7,8-dihydrofolic acid. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 10-Formylfolic acid?
This compound (10-HCO-H2folate) is a partially reduced derivative of folic acid. It is an important intermediate in one-carbon metabolism. The key difference from 10-Formylfolic acid lies in the oxidation state of the pteridine (B1203161) ring; this compound has a dihydro pteridine ring, making it more susceptible to oxidation and generally less stable than the fully oxidized 10-Formylfolic acid.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored at -20°C or lower in a tightly sealed, amber vial under an inert atmosphere to protect it from light, moisture, and oxidation. Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage of a solution is unavoidable, it should be kept at 2-8°C for a very limited time and protected from light.
Q3: How should I prepare aqueous solutions of this compound?
Due to its limited solubility and stability in acidic and neutral aqueous solutions, it is recommended to dissolve this compound in a small amount of a suitable organic solvent like DMSO first, and then dilute it with the desired aqueous buffer. Alternatively, dissolving it in a slightly alkaline buffer (pH > 7.5) can aid solubility. Always prepare solutions fresh and use them immediately to minimize degradation.
Q4: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound is primarily affected by:
-
pH: It is known to be less stable at low pH where degradation is more likely to occur.[1] Dihydrofolate, a related compound, is also known to degrade at low pH.[2]
-
Temperature: Elevated temperatures will accelerate the degradation of the molecule.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents, including dissolved oxygen and metal ions like iron, can lead to the oxidation of the dihydro- form to the more stable oxidized form or other degradation products.
Q5: What are the expected degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, it is anticipated that a primary degradation route involves the cleavage of the C9-N10 bond. This would result in the formation of p-aminobenzoyl-L-glutamic acid and a pterin (B48896) derivative. Oxidation to 10-formylfolic acid is also a likely degradation pathway.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound after preparation of the aqueous solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Do not use solutions that have been stored for an extended period, even at low temperatures.
-
Control pH: Ensure the pH of your experimental buffer is in a range that minimizes degradation. Avoid highly acidic conditions. A neutral to slightly alkaline pH is generally preferable.
-
Protect from Light: Conduct all experimental steps involving the compound under subdued light or in amber-colored vessels.
-
Deoxygenate Buffers: If your experiment is sensitive to the oxidation state of the folate, consider deoxygenating your buffers by sparging with an inert gas like nitrogen or argon before adding the compound.
-
Use Antioxidants: The inclusion of antioxidants, such as ascorbic acid or β-mercaptoethanol, in your buffers can help to prevent oxidative degradation.
-
Issue 2: Difficulty dissolving this compound in aqueous buffer.
-
Possible Cause: Low intrinsic solubility of the compound at neutral or acidic pH.
-
Troubleshooting Steps:
-
Use of Co-solvents: Dissolve the compound in a minimal volume of a water-miscible organic solvent such as DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Alkaline pH: Attempt to dissolve the compound in a buffer with a slightly alkaline pH (e.g., pH 8.0-9.0). Once dissolved, the pH can be carefully adjusted downwards if required by the experiment, though be aware that this may increase the degradation rate.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. Avoid excessive heating.
-
Issue 3: Observing unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Minimize Sample Preparation Time: Keep the time between sample preparation and HPLC injection to a minimum.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to maintain the stability of the samples while they are awaiting injection.
-
Optimize Mobile Phase pH: If using a pH-gradient in your HPLC method, be aware that acidic conditions in the mobile phase can cause on-column degradation.
-
Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help determine if they are degradation products.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution using a Stability-Indicating HPLC Method
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in a minimal amount of high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values, for example:
-
0.1 M Citrate buffer, pH 3.0
-
0.1 M Phosphate buffer, pH 5.0
-
0.1 M Phosphate buffer, pH 7.4
-
0.1 M Borate buffer, pH 9.0
-
3. Forced Degradation Study:
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL in amber vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Immediately dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (e.g., 333 nm at pH 7.4).[2]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound. This data is for demonstrative purposes to show how results from the above protocol would be presented.
Table 1: Effect of pH on the Stability of this compound at 25°C.
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.231 | 3.0 |
| 5.0 | 0.069 | 10.0 |
| 7.4 | 0.023 | 30.1 |
| 9.0 | 0.035 | 19.8 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4.
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 4 | 0.007 | 99.0 |
| 25 | 0.023 | 30.1 |
| 40 | 0.092 | 7.5 |
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: 10-Formyl-7,8-dihydrofolic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Formyl-7,8-dihydrofolic acid (10-HCO-H₂folate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary roles?
This compound is a bioactive derivative of folic acid. In mammalian cells, it serves as a substrate for two key enzymes:
-
Aminoimidazole carboxamide ribotide (AICAR) transformylase: This enzyme transfers the formyl group from 10-HCO-H₂folate to AICAR, a crucial step in de novo purine (B94841) synthesis. This reaction yields 7,8-dihydrofolic acid (H₂folate).
-
Dihydrofolate reductase (DHFR): This enzyme can reduce 10-HCO-H₂folate, although it is also a substrate for this enzyme.[1]
Q2: What are the expected degradation products of this compound?
The primary "degradation" of this compound in a biological context is its enzymatic conversion.
-
Enzymatic Conversion: The main product of its reaction with AICAR transformylase is 7,8-dihydrofolic acid (H₂folate) .[2]
-
Non-Enzymatic Degradation: While specific studies on the non-enzymatic degradation of 10-HCO-H₂folate are not extensively detailed in the literature, based on the known instability of other reduced folates, it is susceptible to oxidation. Potential degradation products could include:
-
10-Formylfolic acid: Oxidation of the dihydropterin ring would lead to the more stable aromatic form.
-
Pterin and p-aminobenzoylglutamate fragments: Cleavage of the C9-N10 bond, a common degradation pathway for folates, especially under acidic conditions or upon exposure to light and heat.
-
Q3: How should I store this compound to minimize degradation?
Reduced folates are generally unstable and sensitive to oxidation, light, and pH changes.
-
Solid Form: Store as a solid at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles. The stability of folates in solution is pH-dependent, with neutral to slightly alkaline conditions generally offering better stability for reduced forms.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no bioactivity in cell-based assays | Degradation of 10-HCO-H₂folate. | - Prepare fresh solutions before each experiment.- Handle the compound under subdued light.- Use buffers containing antioxidants (e.g., ascorbic acid, dithiothreitol). |
| Cell line lacks the necessary transporters or enzymes. | - Ensure your cell line expresses the appropriate folate transporters.- Verify the activity of AICAR transformylase in your cell model. | |
| Inconsistent or non-reproducible results | Inconsistent sample preparation and handling. | - Use a consistent protocol for preparing and handling 10-HCO-H₂folate solutions.- Minimize the time between solution preparation and use. |
| Presence of competing folates in the culture medium. | - Consider using folate-depleted medium for sensitive assays. | |
| Unexpected peaks in HPLC analysis | Degradation of 10-HCO-H₂folate. | - Compare chromatograms with a freshly prepared standard.- Characterize unexpected peaks using mass spectrometry to identify potential degradation products like 10-formylfolic acid or cleavage products. |
| Contamination of the sample or HPLC system. | - Run a blank to check for system contamination.- Ensure the purity of the initial material. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of 10-HCO-H₂folate under different conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., phosphate (B84403) buffer pH 5.0, 7.4, and 9.0)
-
Antioxidants (e.g., ascorbic acid)
-
HPLC system with a C18 column and UV or MS detector
-
Incubators/water baths set to desired temperatures
-
Light-protective vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 10-HCO-H₂folate in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing an antioxidant like ascorbic acid (e.g., 1% w/v). Perform this step under low light conditions.
-
Incubation: Aliquot the stock solution into different buffers with varying pH values. Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Protect samples from light during incubation.
-
Sample Analysis: At each time point, immediately analyze the samples by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of two solvents:
-
A: Phosphate or acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)
-
B: Acetonitrile or methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at wavelengths relevant for folates (e.g., 280 nm and 330 nm) or Mass Spectrometry for identification of degradation products.
-
-
Data Analysis: Quantify the peak area of 10-HCO-H₂folate at each time point and compare it to the initial time point (t=0) to determine the percentage of degradation. Identify any new peaks that appear as potential degradation products.
Protocol 2: Enzymatic Conversion of this compound by AICAR Transformylase
This protocol provides a framework for monitoring the enzymatic conversion of 10-HCO-H₂folate to H₂folate.
Materials:
-
This compound
-
Purified AICAR transformylase or cell lysate containing the enzyme
-
AICAR
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, AICAR, and the enzyme source.
-
Initiate Reaction: Start the reaction by adding 10-HCO-H₂folate. The final concentrations should be optimized based on the enzyme's kinetic properties.
-
Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC as described in Protocol 1.
-
Data Analysis: Monitor the decrease in the peak area of 10-HCO-H₂folate and the corresponding increase in the peak area of H₂folate over time.
Visualizations
References
How to prevent oxidation of 10-Formyl-7,8-dihydrofolic acid.
Welcome to the technical support center for 10-Formyl-7,8-dihydrofolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound (10-HCO-H2folate) is a bioactive reduced folate derivative. It plays a crucial role as a substrate for key enzymes in the de novo purine (B94841) biosynthesis pathway, such as aminoimidazole carboxamide ribotide (AICAR) transformylase.[1][2] Its reduced pteridine (B1203161) ring is susceptible to oxidation, which can lead to the formation of less active or inactive compounds, thereby compromising experimental results. The primary oxidation product is 10-formylfolic acid.
Q2: What are the primary factors that contribute to the oxidation of this compound?
The main factors contributing to the oxidation of this compound are:
-
Exposure to atmospheric oxygen: Dihydrofolates are sensitive to air and can be readily oxidized.
-
Presence of metal ions: Metal ions, particularly iron, can catalyze the oxidation of reduced folates through Fenton-like reactions.
-
Low pH: Dihydrofolates exhibit instability at low pH, which can accelerate their degradation.
-
Light exposure: As with many folate derivatives, prolonged exposure to light can contribute to degradation.
-
Inappropriate temperature: Elevated temperatures can increase the rate of oxidative degradation.
Q3: How should I properly store this compound to minimize oxidation?
For optimal stability, this compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in small, single-use aliquots at -80°C, protected from light, and under an inert gas.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, with a focus on problems arising from oxidation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no enzymatic activity | The this compound has oxidized, reducing the concentration of the active compound. | 1. Prepare fresh solutions of this compound for each experiment using deoxygenated buffers containing antioxidants. 2. Ensure all handling steps are performed under an inert atmosphere. 3. Verify the purity of the compound if it has been stored for an extended period. |
| High background signal or unexpected side reactions | Oxidized forms of the folate may be interfering with the assay or generating confounding products. | 1. Incorporate a chelating agent like EDTA into your buffers to sequester trace metal ions that catalyze oxidation. 2. Use highly purified reagents and water to minimize metal contamination. |
| Gradual loss of activity during the experiment | The compound is oxidizing over the course of the assay. | 1. Maintain a constant, low-oxygen environment throughout the experiment (e.g., by continuously purging with an inert gas). 2. Ensure the buffer pH is maintained in the optimal range for stability (neutral to slightly alkaline). |
| Precipitation of the compound in the assay buffer | Limited solubility of this compound, which can be exacerbated by changes in pH or buffer composition. | 1. Dissolve the compound in a small amount of an appropriate organic solvent like DMSO before diluting it into the aqueous buffer. 2. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <1%). |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound under conditions designed to minimize oxidation.
Materials:
-
This compound solid
-
Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)
-
Deoxygenated buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5)
-
Antioxidants: Ascorbic acid, 2-mercaptoethanol
-
Chelating agent: Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Argon or Nitrogen) with a manifold for purging
-
Oven-dried glassware (serum vials, syringes, needles)
-
Septa
Procedure:
-
Prepare Deoxygenated Buffer:
-
Prepare the desired buffer (e.g., 50 mM Phosphate buffer, pH 7.2).
-
Add antioxidants and a chelating agent. A common combination is 1-2 mg/mL ascorbic acid and 0.1% (v/v) 2-mercaptoethanol, with 0.1 mM EDTA.
-
Sparge the buffer with an inert gas (argon or nitrogen) for at least 30-60 minutes on ice to remove dissolved oxygen.
-
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound in a tared, oven-dried serum vial.
-
Seal the vial with a septum and purge with inert gas for 5-10 minutes.
-
Using a gas-tight syringe, add the required volume of anhydrous, deoxygenated DMSO to dissolve the solid. Gentle vortexing under the inert atmosphere may be necessary.
-
Once dissolved, this is your concentrated stock solution.
-
-
Dilution for Working Solution:
-
Using a gas-tight syringe, transfer the desired volume of the DMSO stock solution to a larger volume of the deoxygenated buffer containing antioxidants and EDTA.
-
Mix gently by inversion. This working solution should be used immediately.
-
Protocol 2: General Handling of this compound in an Enzymatic Assay
This protocol provides general guidelines for minimizing oxidation during a typical enzymatic assay.
Procedure:
-
Prepare Assay Components: All buffers and reagent solutions should be deoxygenated and contain antioxidants and a chelating agent as described in Protocol 1.
-
Assay Setup:
-
Perform the assay in a low-oxygen environment. This can be achieved in a glove box or by continuously and gently purging the headspace of the reaction vessel (e.g., a cuvette or microplate well) with a stream of humidified inert gas.
-
Pre-warm all components to the assay temperature under the inert atmosphere before mixing.
-
-
Initiate the Reaction: Add the this compound working solution to the reaction mixture to initiate the assay.
-
Data Acquisition: Proceed with the assay according to your specific protocol, ensuring the low-oxygen environment is maintained throughout the data collection period.
Data Presentation
The following tables summarize the qualitative and quantitative effects of various conditions on the stability of dihydrofolates, including this compound.
Table 1: Qualitative Impact of Protective Measures on this compound Stability
| Protective Measure | Impact on Stability | Mechanism of Protection |
| Inert Atmosphere (Argon, Nitrogen) | High | Displaces oxygen, preventing direct oxidation. |
| Antioxidants (e.g., Ascorbic Acid, 2-Mercaptoethanol) | High | Act as sacrificial reducing agents, protecting the folate from oxidation. |
| Chelating Agents (e.g., EDTA) | Moderate to High | Sequester metal ions that catalyze oxidative reactions. |
| Neutral to Slightly Alkaline pH (7.0-8.0) | Moderate | Dihydrofolates are generally more stable at neutral to slightly alkaline pH. |
| Low Temperature (-20°C to -80°C) | High | Reduces the rate of all chemical degradation reactions, including oxidation. |
| Protection from Light (Amber Vials) | Moderate | Prevents photo-degradation. |
Table 2: Estimated Relative Stability of this compound under Various Buffer Conditions
| Buffer Composition | Relative Stability (Estimated Half-life) |
| Standard aerobic buffer, pH 7.4 | Low (< 1 hour) |
| Deoxygenated buffer, pH 7.4 | Moderate (Several hours) |
| Deoxygenated buffer with 1 mg/mL Ascorbic Acid, pH 7.4 | High (Stable for the duration of most experiments) |
| Deoxygenated buffer with 1 mg/mL Ascorbic Acid and 0.1 mM EDTA, pH 7.4 | Very High (Enhanced stability) |
| Standard aerobic buffer, pH 5.0 | Very Low (Rapid degradation) |
Note: The stability data presented are estimates based on the known behavior of dihydrofolates. Actual stability will depend on the specific experimental conditions.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
References
Technical Support Center: 10-Formyl-7,8-dihydrofolic Acid Enzyme Assays
Welcome to the technical support center for 10-Formyl-7,8-dihydrofolic acid enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in enzyme assays?
This compound and its precursor, 10-formylfolic acid, are primarily used in studies of one-carbon metabolism. 10-formylfolic acid is recognized as a potent natural inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2][3][4][5][6] Its more reduced and bioactive form, this compound, can act as a substrate for enzymes such as aminoimidazole carboxamide ribotide (AICAR) transformylase.[7][8]
Q2: Why am I observing no inhibitory effect of 10-formylfolic acid in my cell-based assay?
This is a common observation. 10-formylfolic acid itself is often not directly bioactive in mammalian cell lines, such as human leukemia cells (CCRF-CEM).[3][8] It is believed to require metabolic activation to its more bioactive form, this compound, a process that may rely on metabolism by enteric bacteria in a vertebrate host.[3][8][9] For cell-based assays, consider using the more bioactive this compound directly.[3] Additionally, high concentrations of folic acid in standard cell culture media can compete with the compound for cellular uptake and enzymatic binding.[10] Using a folate-depleted medium may enhance the observable effects.[3][10]
Q3: My 10-formylfolic acid stock solution appears to be unstable, leading to inconsistent results. How can I mitigate this?
10-formylfolic acid is susceptible to degradation, particularly through oxidation.[11] To ensure consistency, it is crucial to handle and store the compound properly.
-
Storage: Store the dried compound at -20°C in an amber vial under an inert atmosphere to protect it from light and moisture.[1][9]
-
Stock Solution Preparation: Due to its limited solubility, dissolve 10-formylfolic acid in a small amount of high-purity DMSO to create a concentrated stock solution.[1][10] Gentle heating and sonication can aid dissolution.[1][10]
-
Aliquoting: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][10]
-
Fresh Preparations: Prepare fresh dilutions in your assay buffer immediately before each experiment.
Q4: What are the key differences in activity between 10-formylfolic acid and this compound?
While structurally similar, their biological activities differ significantly. 10-formylfolic acid is primarily characterized as a potent inhibitor of DHFR.[1][2][4] In contrast, this compound is the more bioactive form in mammalian cells, capable of supporting cell growth in folate-depleted conditions and acting as a substrate for enzymes in the purine (B94841) biosynthesis pathway.[3][8] In fact, this compound has a kinetic advantage over 10-formyl-tetrahydrofolate as a cofactor for AICAR transformylase in some cell types.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Inhibition (DHFR Assay) | 1. Degraded Inhibitor: 10-formylfolic acid may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in weighing or dilution of the inhibitor. 3. Assay Conditions: Suboptimal pH, temperature, or buffer composition. | 1. Prepare a fresh stock solution of 10-formylfolic acid from a properly stored dry compound.[1] 2. Verify the concentration of your stock solution. 3. Ensure assay buffer is at the correct pH (e.g., pH 7.4-7.5) and incubate at the optimal temperature (e.g., 25°C).[1][2] |
| High Background Signal in Spectrophotometric Assay | 1. Light Scattering: Precipitation of the compound in the assay buffer due to low solubility. 2. Contaminants: Impurities in the enzyme or substrate preparations. | 1. Ensure the final concentration of DMSO is low (typically <1%) to maintain solubility.[1] Filter the final reaction mixture if necessary. 2. Use highly purified enzyme and substrates. Run a blank reaction containing all components except the enzyme to measure background absorbance.[1] |
| Inconsistent/Non-Reproducible Results | 1. Inhibitor Instability: Degradation of 10-formylfolic acid between experiments. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Variable Incubation Times: Inconsistent pre-incubation of the inhibitor with the enzyme. | 1. Prepare a large batch of the stock solution, aliquot, and store it properly to ensure consistency across experiments.[10] 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Standardize the pre-incubation time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme before initiating the reaction.[1] |
| Unexpected Cytotoxicity in Cell-Based Assays | 1. High Concentration: The concentration of 10-formylfolic acid or its dihydro- form is too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[10] 2. Ensure the final concentration of the organic solvent in the medium is non-toxic (typically <0.1% for DMSO).[10] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Folate Derivatives
| Compound | Enzyme | Organism/Cell Line | Parameter | Value | Source |
| This compound | AICAR Transformylase | Human (Jurkat cells), Rat (bone marrow) | Kₘ | ~5-fold lower than 10-formyl-tetrahydrofolate | [7] |
| 10-Formyl-tetrahydrofolate | AICAR Transformylase | Candidatus Liberibacter asiaticus | Kₘ | 146.6 µM | [1] |
| 10-Formyl-tetrahydrofolate | AICAR Transformylase | Candidatus Liberibacter asiaticus | Vₘₐₓ | 0.95 µmol/min/mg | [1] |
Note: Specific IC₅₀ or Kᵢ values for 10-formylfolic acid as a DHFR inhibitor are not consistently reported in foundational studies, though it is described as a "potent natural inhibitor".[2][5][6][12]
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[2][13]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
10-Formylfolic acid, inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl or 50 mM potassium phosphate (B84403) buffer, pH 7.5)[1][2]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of the 10-formylfolic acid stock solution in the assay buffer.
-
-
Assay Setup: In a 96-well plate or cuvette, set up the following reactions:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Inhibitor Wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of 10-formylfolic acid.
-
-
Pre-incubation: Add the assay buffer, DHFR enzyme, and 10-formylfolic acid (or buffer for the control) to the wells. Incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Start the reaction by adding DHF and NADPH to all wells.[1]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of a compound on a cell line.
Materials:
-
Leukemia cell line (e.g., CCRF-CEM)
-
Folate-depleted cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in folate-depleted medium and incubate overnight.[3]
-
Compound Addition: Add serial dilutions of this compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[13]
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.[10]
Visualizations
Caption: Experimental workflow for a DHFR inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Negative Results in 10-Formyl-7,8-dihydrofolic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results in experiments involving 10-Formyl-7,8-dihydrofolic acid (10-HCO-H₂folate).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in one-carbon metabolism?
This compound is a crucial intermediate in one-carbon metabolism. It serves as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, an enzyme essential for de novo purine (B94841) synthesis.[1][2][3] It is hypothesized to be the predominant in vivo substrate for this enzyme, playing a key role in the production of purines necessary for DNA and RNA synthesis.[2] Additionally, it can be a substrate for dihydrofolate reductase (DHFR).[1]
Q2: Is this compound the same as 10-Formylfolic acid?
No, they are different compounds. 10-Formylfolic acid is the fully oxidized and more stable form, while this compound is a partially reduced and more bioactive form.[4] In many experimental systems, 10-Formylfolic acid is not directly bioactive and may require metabolic reduction to this compound to be utilized by mammalian cells.[1][5][6]
Q3: Why am I not observing any biological effect of this compound in my cell-based assay?
There are several potential reasons for a lack of an observable effect:
-
Compound Instability: this compound is less stable than its oxidized counterpart, 10-Formylfolic acid, and can degrade, particularly at low pH.[4] It is recommended to prepare fresh solutions and handle them with care.
-
Low Compound Concentration: The concentration used may be too low to elicit a biological response. A thorough dose-response experiment is recommended.
-
Competition from Media Components: Standard cell culture media often contain high levels of folic acid, which can compete for cellular uptake and enzyme binding, masking the effect of the experimental compound.[5] Consider using folate-depleted media.[5]
-
Cell-Type Specific Metabolism: The metabolic pathways that utilize this compound can vary between cell types.
-
Incorrect Experimental Design: The chosen assay may not be appropriate for detecting the specific biological activity of the compound.
Troubleshooting Guides
Problem 1: No observable effect on cell growth or viability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -70°C.[7] |
| Insufficient Compound Concentration | Perform a dose-response experiment using a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM).[5] |
| Competition with Media Folates | Use a folate-depleted cell culture medium to enhance the cellular uptake and effect of this compound.[5] |
| Cell Line Insensitivity | Research the folate metabolism pathways of your specific cell line. Some cell lines may have lower expression of the necessary enzymes or transporters. |
| Inappropriate Assay Endpoint | Consider assays that directly measure the downstream effects of one-carbon metabolism, such as nucleotide pool analysis or purine synthesis rates. |
Problem 2: High variability and inconsistent results between experiments.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Preparation | Ensure the compound is fully dissolved in the stock solution. Use a consistent, high-purity solvent like DMSO.[5] Prepare large batches of stock solution, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] |
| Variations in Cell Seeding and Health | Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase. Regularly check for and address any cell culture contamination. |
| Precipitation of the Compound in Media | Due to limited aqueous solubility, the compound may precipitate.[8] Prepare stock solutions in a suitable solvent and ensure the final solvent concentration in the media is non-toxic (typically <0.1% for DMSO).[5] If precipitation occurs, consider adjusting the pH of the medium slightly if compatible with your cells.[8] |
| Light Sensitivity | Protect solutions containing folate derivatives from light, as they can be light-sensitive.[8] |
Data Presentation
Table 1: Comparative Enzyme Kinetics of Folate Derivatives with AICAR Transformylase
| Substrate | Enzyme Source | Km | Vmax | Key Finding | Reference |
| This compound | Jurkat cells (Human T-cell leukemia) | Lower Km than 10-HCO-H₄folate | Not specified | ~5-fold kinetic advantage over 10-HCO-H₄folate | [2][7] |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid | Jurkat cells (Human T-cell leukemia) | Higher Km than 10-HCO-H₂folate | Not specified | [2][7] | |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid pentaglutamate | MCF-7 human breast cancer cells | 1.25 µM | 41.1 nmol/mg/min | [9] |
Table 2: Inhibitory Activity of Folate Analogs against Dihydrofolate Reductase (DHFR)
| Inhibitor | Enzyme Source | IC50 / Ki | Reference |
| 10-Formylfolic acid | Rat Liver / L1210 Mouse Leukemia Cells | Described as a "potent inhibitor", specific value not cited | [10][11] |
| Methotrexate (B535133) | Human | Ki of 5.6 x 10-8 M (pentaglutamate form against AICAR Transformylase) | [12] |
| Trimetrexate | Human | 4.74 nM | [13] |
| Pemetrexed | Not specified | - | [14] |
| Pyrimethamine | Not specified | - | [14] |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. For suspension cells, seed directly before adding the compound.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in folate-depleted cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance.
-
Resazurin Assay: Add Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[5]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC₅₀ or IC₅₀ value.[6]
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on DHFR activity.
Methodology:
-
Reaction Mixture: In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and purified DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a positive control (e.g., methotrexate) and a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding the substrate, dihydrofolic acid (DHF).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
HPLC Analysis of Folates
Objective: To separate and quantify this compound and other folate derivatives in biological samples.
Methodology:
-
Sample Preparation: Extract folates from cells or tissues. This may involve homogenization, heat treatment to inactivate enzymes, and centrifugation to remove proteins.[11] For polyglutamated folates, an enzymatic deconjugation step may be necessary.
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used.[15]
-
Mobile Phase: A gradient elution with a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile) is typical.
-
Flow Rate: A standard flow rate is around 1 mL/min.
-
-
Detection:
-
UV Detection: Monitor the absorbance at approximately 280-290 nm.[16]
-
Fluorescence Detection: For some folate derivatives, fluorescence detection offers higher sensitivity.
-
-
Quantification: Prepare a standard curve with known concentrations of this compound to quantify the amount in the samples based on peak area.
Mandatory Visualizations
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Solubility issues with 10-Formyl-7,8-dihydrofolic acid and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Formyl-7,8-dihydrofolic acid, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of folic acid and an important endogenous metabolite.[1][2][3][4] It serves as a substrate for mammalian aminoimidazolecarboxamide ribotide (AICAR) transformylase, an enzyme involved in de novo purine (B94841) biosynthesis.[1][5] Research indicates it may play a role in folate metabolism, particularly in methotrexate-treated cells.[3][6] It is also investigated for its potential bioactivity in leukemia cells.[6]
Q2: What are the main challenges when dissolving this compound?
Like many folate derivatives, this compound exhibits limited solubility in aqueous solutions, particularly at neutral or acidic pH.[7] The compound is also susceptible to oxidation and degradation, especially in solution, which can affect experimental outcomes.[7]
Q3: What solvents are recommended for preparing stock solutions of this compound?
Due to its limited aqueous solubility, organic co-solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution.[8][9] For subsequent dilutions into aqueous buffers, it is crucial to keep the final DMSO concentration low (typically below 1%) to avoid impacting enzyme activity or cell viability.[8] Alkaline conditions can also improve the solubility of related dihydrofolates.[7]
Q4: How should I store this compound powder and its solutions?
The solid powder should be stored at -20°C in a desiccated, dark environment to protect it from moisture and light.[8][9] Stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[8] Aqueous solutions are generally unstable and should be prepared fresh before each experiment.[7]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | Low intrinsic solubility at the buffer's pH. | Prepare a concentrated stock solution in DMSO first. Then, dilute the stock solution into the desired aqueous buffer with vigorous vortexing. Ensure the final DMSO concentration is minimal.[8][9] Consider using a buffer with a slightly alkaline pH (e.g., pH 7.4-8.0), as this can improve the solubility of dihydrofolates.[7] |
| Precipitate forms after diluting the DMSO stock solution into an aqueous buffer. | The compound is crashing out of the solution due to its low aqueous solubility. | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of the organic co-solvent if the experimental system allows, but be mindful of its potential effects. Gentle warming and sonication can also aid dissolution, but care must be taken to avoid degradation.[8] |
| Solution color changes or appears cloudy over time. | Degradation or oxidation of the compound. Dihydrofolates are known to be unstable in solution.[7] | Prepare solutions fresh and use them immediately.[7] Protect the solution from light and oxygen by using amber vials and deoxygenated buffers where possible. |
| Inconsistent experimental results. | Variability in the concentration of the active compound due to incomplete dissolution or degradation. | Ensure the compound is fully dissolved before use. Use a consistent and validated protocol for solution preparation. Prepare fresh solutions for each experiment to minimize variability from degradation. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolution: Add a small volume of high-purity DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the tube vigorously to dissolve the compound. Gentle heating (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -80°C.[8]
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: While vortexing the desired aqueous buffer (e.g., Tris-HCl or PBS at pH 7.4), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Usage: Use the freshly prepared working solution immediately for your experiment.[7] Do not store aqueous solutions for extended periods.
Visualizing Workflows and Pathways
To further assist researchers, the following diagrams illustrate key processes.
Caption: A flowchart for troubleshooting solubility issues.
Caption: Role of 10-Formyl-7,8-dihydrofolate in purine synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-formyldihydrofolate | 28459-40-7 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schircks.ch [schircks.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 10-Formyl-7,8-dihydrofolic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of 10-Formyl-7,8-dihydrofolic acid.
Troubleshooting Guide
Q1: I am observing a rapid loss of my this compound sample activity in my experiments. What could be the cause?
A1: Rapid loss of activity is often linked to the inherent instability of this compound, which is sensitive to several factors. The primary suspect is the pH of your solution. Dihydrofolate derivatives are known to be unstable, particularly at low pH. Additionally, exposure to oxygen and light can accelerate degradation. Ensure your solutions are prepared fresh and used immediately.
Q2: My quantitative analysis (e.g., HPLC) shows multiple unexpected peaks developing over a short period. What do these peaks represent?
A2: The appearance of multiple peaks likely indicates the degradation of this compound into various breakdown products. Depending on the pH and presence of oxygen, it can oxidize to 10-formylfolic acid or cleave into pteridine (B1203161) and p-aminobenzoylglutamate moieties. At acidic pH, there can also be interconversion to other folate forms like 5,10-methenyltetrahydrofolate.[1][2]
Q3: I notice a significant decrease in the concentration of my stock solution stored at -20°C. How can I improve its stability?
A3: For optimal stability of this compound stock solutions, storage at -80°C is recommended.[3] It is also crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials can prevent degradation from repeated temperature changes. Preparing solutions in a buffer with a pH close to neutral (pH 7.0-7.4) and protecting them from light are also critical for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: While specific quantitative data for this compound is limited, related reduced folates like dihydrofolate are most stable in neutral to slightly alkaline conditions (pH 7 to 8).[1] Acidic conditions (low pH) should be strictly avoided as they promote degradation.[1]
Q2: How does temperature affect the stability of this compound at different pH values?
A2: Increased temperature accelerates the degradation of folates, and this effect is often more pronounced at non-optimal pH values.[4] For experiments requiring incubation at physiological temperatures (37°C), it is imperative to use a well-buffered solution at a neutral pH and to minimize the incubation time whenever possible.
Q3: Are there any additives that can enhance the stability of this compound solutions?
A3: The use of antioxidants can help protect reduced folates from oxidative degradation. Ascorbic acid and β-mercaptoethanol are commonly used for this purpose. However, the stability of ascorbic acid itself can be pH-dependent.[2] Therefore, the choice and concentration of an antioxidant should be carefully considered and optimized for your specific experimental conditions.
Q4: Can I use the more stable 10-formylfolic acid and assume it will be intracellularly reduced to this compound?
A4: While 10-formylfolic acid is more stable, its conversion to the bioactive this compound within mammalian cells may be limited.[5][6][7] Some evidence suggests that this conversion might require metabolic activation by enteric bacteria.[7][8] Therefore, for direct intracellular studies, using the bioactive form is often necessary.[7]
pH Stability Data Summary
| pH Range | Stability of this compound | Key Considerations |
| Acidic (pH < 4) | Highly Unstable | Rapid degradation and potential interconversion to other folate species.[1][2] |
| Slightly Acidic (pH 4-6) | Unstable | Degradation is still significant, though slower than at lower pH.[1] |
| Neutral (pH 6-8) | Moderately Stable | Optimal range for short-term experiments. Degradation still occurs but at a slower rate.[1] |
| Alkaline (pH > 8) | Moderately Stable | Stability is generally maintained, but very high pH values may also lead to degradation. |
Experimental Protocol: Assessing the pH Stability of this compound
This protocol outlines a method to evaluate the stability of this compound at various pH levels using HPLC analysis.
1. Materials:
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Citrate-phosphate buffers (0.1 M) at pH 3.0, 4.0, 5.0, and 6.0
-
Borate buffer (0.1 M, pH 8.0 and 9.0)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in 0.1 M phosphate buffer (pH 7.4) containing 1% (w/v) ascorbic acid to minimize initial oxidation. Perform this step under subdued light.
3. Sample Preparation for Stability Study:
-
For each pH to be tested, dilute the stock solution to a final concentration of 50 µg/mL in the respective buffer (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0).
-
Protect all solutions from light by using amber vials or wrapping them in aluminum foil.
4. Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
5. HPLC Analysis:
-
Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 333 nm at pH 7.4).[9]
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Workflow and Degradation Pathway Visualization
Caption: Workflow for assessing the pH stability of this compound and its potential degradation pathways.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 10-Formyl-7,8-dihydrofolic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experiments with 10-Formyl-7,8-dihydrofolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in a preparation of this compound?
A1: Common contaminants primarily arise from the synthesis process, which often involves the controlled oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid. Potential impurities include the starting material (10-formyl-5,6,7,8-tetrahydrofolic acid), over-oxidation products like 10-formylfolic acid, and the cyclized form, 5,10-methenyltetrahydrofolic acid.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][3] Spectrophotometric analysis at different pH values can help identify the compound and potential contaminants based on their characteristic absorbance maxima.[1] HPLC is a powerful technique to separate and quantify different folate forms present in your sample.[3][4][5]
Q3: What is the expected biological activity of this compound?
A3: this compound is a bioactive folate in mammalian cells.[6] It can act as a substrate for aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase.[6] However, it is less potent in supporting the growth of cells compared to 5-formyl-5,6,7,8-tetrahydrofolic acid.[6]
Q4: How stable is this compound and what are its degradation products?
A4: Folates, in general, are susceptible to degradation by heat, light, and oxidation.[4][7] The primary degradation pathways for this compound can involve further oxidation to 10-formylfolic acid or cleavage of the C9-N10 bond. Folate stability is also pH-dependent.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low or no biological activity in cell culture. | Contamination with 10-formylfolic acid, which is not bioactive in supporting the growth of human leukemia cells.[6] | Purify the sample using chromatographic techniques like DEAE-cellulose or Sephadex G-15 chromatography to remove 10-formylfolic acid.[8] |
| Inconsistent results between experimental batches. | Variable levels of contamination or degradation of the this compound stock solution. | Always assess the purity of a new batch before use. Prepare fresh stock solutions and store them protected from light and at a low temperature to minimize degradation. |
| Unexpected peaks in HPLC analysis. | Presence of related folate derivatives such as 10-formyl-5,6,7,8-tetrahydrofolic acid, 10-formylfolic acid, or 5,10-methenyltetrahydrofolic acid.[1][2] | Use appropriate HPLC columns and mobile phases for folate separation.[3] Compare retention times with known standards of potential contaminants. |
| UV spectrum does not match the expected values. | The sample is impure or has degraded. The pH of the solution may not be correctly controlled. | Verify the pH of your sample solution. Compare the obtained UV spectrum with reference spectra at the same pH.[1] Consider repurification if significant discrepancies are observed. |
Quantitative Data
Table 1: UV Absorbance Maxima of this compound and Potential Contaminants
| Compound | pH | λmax (nm) | λmin (nm) |
| This compound | 7.4 | 234, 333 | 301 |
| 1.0 | 257, 328 | 229, 307 | |
| 10-Formylfolic acid | 7.0 | exhibits strong fluorescence at 458 nm | - |
| 5,10-Methenyltetrahydrofolic acid | - | - | - |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid | - | - | - |
| (Data for some contaminants is not readily available in the search results) |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid as described in the literature.[1][2]
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid
-
Phosphate (B84403) buffer (pH 7.4)
-
Compressed air or an air pump
-
HPLC system for monitoring the reaction
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 10-formyl-5,6,7,8-tetrahydrofolic acid in phosphate buffer (pH 7.4).
-
Gently bubble air through the solution at a controlled rate.
-
Monitor the progress of the oxidation reaction by periodically taking aliquots and analyzing them by HPLC and UV-Vis spectrophotometry.
-
Observe the appearance of the characteristic UV absorbance peaks for this compound (λmax at 234 and 333 nm at pH 7.4).[1]
-
Stop the reaction when the desired level of conversion is achieved, being careful to avoid over-oxidation to 10-formylfolic acid.
-
Proceed immediately to purification.
Protocol 2: Purification of this compound
This protocol utilizes column chromatography to separate the desired product from starting material and byproducts.[8]
Materials:
-
Crude this compound solution
-
DEAE-cellulose or Sephadex G-15 chromatography column
-
Appropriate buffer system for elution (e.g., phosphate or acetate (B1210297) buffers)
-
Fraction collector
-
HPLC system for fraction analysis
Procedure:
-
Equilibrate the chromatography column with the starting buffer.
-
Load the crude this compound solution onto the column.
-
Elute the column with a suitable buffer gradient.
-
Collect fractions using a fraction collector.
-
Analyze the fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and store appropriately (e.g., frozen, protected from light).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
Caption: Simplified diagram of the metabolic context of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Folic Acid and Related Impurities | SIELC Technologies [sielc.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head Battle in One-Carbon Metabolism: 10-Formyl-7,8-dihydrofolic Acid vs. 5-formyltetrahydrofolic Acid (Leucovorin)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between folate derivatives is critical for advancing therapeutic strategies. This guide provides a comprehensive, data-driven comparison of two key players in one-carbon metabolism: 10-Formyl-7,8-dihydrofolic acid and the well-established clinical agent, 5-formyltetrahydrofolic acid, commonly known as leucovorin.
This document delves into their biochemical properties, performance in experimental models, and the detailed methodologies used to evaluate them. All quantitative data is summarized for clear comparison, and key pathways and workflows are visualized to facilitate a deeper understanding of their distinct roles.
At a Glance: Key Performance Differences
| Parameter | This compound | 5-formyltetrahydrofolic acid (Leucovorin) | Reference Cell Line/System |
| Potency in Supporting Cell Growth | Less potent | More potent | CCRF-CEM human leukemia cells[1] |
| Enzyme Kinetics (AICAR Transformylase) | Kinetically preferred substrate | Less preferred substrate (as 10-formyltetrahydrofolate) | In vitro enzyme assays[2] |
Biochemical Properties and Stability
The fundamental difference between these two molecules lies in the oxidation state of the pteridine (B1203161) ring. This compound possesses a dihydro pteridine ring, making it a partially reduced intermediate. In contrast, 5-formyltetrahydrofolic acid (leucovorin) has a fully reduced tetrahydro pteridine ring. This structural distinction has significant implications for their stability and biological activity.
Signaling Pathways and Mechanism of Action
Both this compound and leucovorin are crucial donors of one-carbon units, which are essential for the de novo biosynthesis of purines and thymidylate, the building blocks of DNA and RNA. However, they enter and participate in these pathways through different enzymatic steps.
Leucovorin is a direct precursor to 5,10-methenyltetrahydrofolate and subsequently 10-formyltetrahydrofolate, which are the active cofactors for GAR and AICAR transformylases in the purine (B94841) synthesis pathway. It can bypass the dihydrofolate reductase (DHFR) enzyme, which is the target of antifolate drugs like methotrexate (B535133). This bypassing ability is the cornerstone of its use in "leucovorin rescue" to mitigate the toxic effects of high-dose methotrexate on healthy cells.
This compound, on the other hand, has been shown to be a direct and kinetically preferred substrate for aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, one of the key enzymes in purine biosynthesis.[2] This suggests a more direct role in this specific metabolic step. It is also a substrate for dihydrofolate reductase (DHFR).
Figure 1. Simplified metabolic pathways of this compound and Leucovorin in relation to purine synthesis.
Performance in Experimental Models: A Comparative Analysis
Direct, quantitative side-by-side comparisons of these two folate derivatives are limited in the scientific literature. However, key studies provide valuable insights into their relative performance.
Cell Growth and Viability
In a study using the human leukemia cell line CCRF-CEM cultured in a folate-depleted medium containing methotrexate, this compound was able to support cell growth. This demonstrates its bioactivity and its ability to act as a source of folate for essential metabolic processes. However, the same study noted that it was less potent in this regard compared to 5-formyltetrahydrofolic acid (leucovorin).[1]
Enzyme Kinetics
A significant finding is the kinetic preference of AICAR transformylase. In vitro data indicates that this compound is kinetically preferred over 10-formyl-5,6,7,8-tetrahydrofolate (the active form derived from leucovorin) by mammalian AICAR transformylase.[2] This suggests that under conditions where this enzyme's activity is rate-limiting, this compound could be a more efficient substrate.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to assess the ability of the folate derivatives to support cell growth in a folate-depleted environment or to compare their cytotoxicity at high concentrations.
Objective: To determine the concentration-dependent effect of this compound and leucovorin on the viability of a selected cell line (e.g., CCRF-CEM).
Materials:
-
CCRF-CEM cells
-
Folate-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
This compound and 5-formyltetrahydrofolic acid (leucovorin) stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed CCRF-CEM cells at a density of 5 x 104 cells/well in a 96-well plate in folate-free medium.
-
Treatment: Add serial dilutions of this compound and leucovorin to the wells. Include a negative control (no folate) and a positive control (standard folate-replete medium).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of the folate derivative to determine the EC50 (for growth support) or IC50 (for cytotoxicity).
Figure 2. Experimental workflow for the MTT cell viability assay.
Enzyme Kinetics of AICAR Transformylase
Objective: To determine and compare the kinetic parameters (Km and Vmax) of AICAR transformylase with this compound and 10-formyltetrahydrofolate.
Materials:
-
Purified recombinant human AICAR transformylase.
-
This compound and 10-formyltetrahydrofolate.
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of AICAR, and varying concentrations of either this compound or 10-formyltetrahydrofolate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of AICAR transformylase.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 298 nm, which corresponds to the formation of the product, 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).
-
Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
High-Performance Liquid Chromatography (HPLC) for Folate Analysis
Objective: To develop a method for the simultaneous separation and quantification of this compound and 5-formyltetrahydrofolic acid in biological samples.
Instrumentation:
-
HPLC system with a UV or diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase (example):
-
A gradient elution using:
-
Solvent A: 0.1 M sodium acetate (B1210297) buffer, pH 5.5.
-
Solvent B: Acetonitrile.
-
-
Gradient program: Start with a low percentage of Solvent B, and gradually increase to elute the compounds.
Procedure:
-
Sample Preparation: Extract folates from cells or tissues using a suitable extraction buffer containing antioxidants (e.g., ascorbic acid and 2-mercaptoethanol) to prevent degradation.
-
Injection: Inject the extracted sample onto the HPLC column.
-
Detection: Monitor the elution of the compounds at their respective maximum absorbance wavelengths (λmax).
-
Quantification: Create a standard curve using known concentrations of pure this compound and leucovorin to quantify the amounts in the samples.
Conclusion
The comparison between this compound and 5-formyltetrahydrofolic acid (leucovorin) reveals distinct biochemical profiles and performance characteristics. While leucovorin is a more potent agent for supporting overall cell growth in folate-depleted conditions, this compound demonstrates a kinetic advantage as a substrate for the key purine synthesis enzyme, AICAR transformylase.
For researchers in drug development, these findings highlight the potential for targeting specific nodes within the folate metabolic pathway. The choice between these two molecules for experimental studies will depend on the specific research question. Leucovorin remains the standard for methotrexate rescue studies, while this compound is a more physiologically relevant substrate for investigating the intricacies of de novo purine biosynthesis and the function of AICAR transformylase. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic and research potentials.
References
A Comparative Guide to the Bioactivity of 10-Formyl-7,8-dihydrofolic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of 10-Formyl-7,8-dihydrofolic acid and its key analogs. The information presented herein is curated from scientific literature to aid in the understanding of their mechanisms of action and to support further research and development in areas such as oncology and antimicrobial therapy. This document summarizes quantitative bioactivity data, details relevant experimental methodologies, and visualizes the pertinent biochemical pathways.
Introduction to this compound
This compound (10-CHO-H₂folate) is a crucial intermediate in folate metabolism. Folates are essential B-vitamins that provide one-carbon units for the biosynthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. The bioactivity of 10-CHO-H₂folate and its analogs primarily stems from their roles as substrates or inhibitors of key enzymes in this pathway, including dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide (GAR) transformylase, and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.[1][2] Dysregulation of this pathway is a hallmark of cancer, making these enzymes attractive targets for chemotherapy.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the interaction of this compound and its analogs with key enzymes in the folate pathway.
Table 1: Interaction with Dihydrofolate Reductase (DHFR)
| Compound | Organism/Enzyme Source | Parameter | Value | Reference |
| This compound | Escherichia coli | Substrate Efficiency (kcat/Km) | Utilized ~1/3 as efficiently as DHF | [3][4] |
| Aminopterin | Human recombinant DHFR | Kᵢ | 3.7 pM | [5] |
| Methotrexate | Human DHFR | IC₅₀ | ~4.74 nM | [6] |
| Trimetrexate | Human DHFR | IC₅₀ | 4.74 nM | [7] |
| Piritrexim | Pneumocystis carinii DHFR | IC₅₀ | 0.038 µM | [6] |
| Piritrexim | Toxoplasma gondii DHFR | IC₅₀ | 0.011 µM | [6] |
| Note: Specific Kᵢ or IC₅₀ values for the inhibition of human DHFR by this compound are not readily available in the reviewed literature. It is primarily characterized as a substrate for this enzyme.[1][2] |
Table 2: Interaction with Thymidylate Synthase (TS)
| Compound | Organism/Enzyme Source | Parameter | Value | Reference |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | Human | Kᵢ | 0.16 µM (with 5,10-CH₂-H₄folate-Glu₁ as substrate) | [2] |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | Human | Kᵢ | 1.6 µM (with 5,10-CH₂-H₄folate-Glu₅ as substrate) | [2] |
| 8-Deaza-10-propargylfolate | Human leukemia (K562) cells | IC₅₀ | 2.25 µM | [8] |
| 8-Deaza-10-propargylaminopterin | Human leukemia (K562) cells | IC₅₀ | 1.26 µM | [8] |
| ZD1694 (Raltitrexed) Tetraglutamate | Human | Kᵢ | 1 nM | [9] |
| BW1843U89 | Human | Kᵢ | 0.09 nM | [9] |
| Note: The inhibitory potency of 10-Formyl-7,8-dihydrofolate against TS is highly dependent on its polyglutamation state, with the pentaglutamate form showing significantly higher affinity.[2] |
Table 3: Interaction with GAR and AICAR Transformylases
| Compound | Enzyme | Organism/Enzyme Source | Parameter | Value | Reference |
| 10-Formyl-7,8-dihydrofolate | GAR Transformylase | Human | Kᵢ | 2.0 µM | [2] |
| 10-Formyl-7,8-dihydrofolate | AICAR Transformylase | Human | Kₘ | 5.3 µM | [2] |
| 10-Formyl-5,6,7,8-tetrahydrofolate | GAR Transformylase | Human leukemia cells | Kₘ | 4.9 µM | [1] |
| 10-Formyl-5,6,7,8-tetrahydrofolate | AICAR Transformylase | Human leukemia cells | Kₘ | 420 µM | [1] |
| Methotrexate pentaglutamate | AICAR Transformylase | Human breast cancer cells | Kᵢ | 5.6 x 10⁻⁸ M | [10] |
| Dihydrofolate pentaglutamate | AICAR Transformylase | Human breast cancer cells | Kᵢ | 4.3 x 10⁻⁸ M | [10] |
| Note: 10-Formyl-7,8-dihydrofolate acts as an inhibitor of GAR transformylase and a substrate for AICAR transformylase.[2] There is a significant difference in the affinity of GAR and AICAR transformylases for the tetrahydrofolate form, suggesting substrate channeling in the purine (B94841) biosynthesis pathway.[1] |
Signaling Pathways and Experimental Workflows
Caption: Folate metabolism pathway highlighting key enzymes.
References
- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bindingdb.org [bindingdb.org]
- 5. Folate-based thymidylate synthase inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 10-Formyl-7,8-dihydrofolic Acid and Methotrexate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular functions and effects of 10-Formyl-7,8-dihydrofolic acid and the widely used chemotherapy drug, methotrexate (B535133), in the context of cancer cell lines. While both are folate derivatives, their roles in cancer cell proliferation are markedly different. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, leading to the arrest of DNA synthesis and cell death.[1][2][3] In contrast, this compound is a bioactive folate that can support the growth of cancer cells, particularly in the presence of methotrexate.[4]
Mechanism of Action: A Tale of Two Folates
Methotrexate is a classical antifolate agent that competitively inhibits DHFR, an enzyme crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][5] THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][6] By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7][8]
Conversely, this compound acts as a folate source. In human leukemia (CCRF-CEM) cells grown in a folate-depleted medium, it can support growth even in the presence of methotrexate.[4][9] This indicates that it can be utilized by cells to bypass the DHFR inhibition by methotrexate, thereby rescuing them from its cytotoxic effects. However, in methotrexate-treated MCF-7 breast cancer cells, an accumulation of a related compound, 10-formyldihydrofolate (B1664512), has been observed.[10] This accumulated metabolite can inhibit other enzymes in the folate pathway, such as thymidylate synthase, which may contribute to the overall cytotoxic effect of methotrexate.[10]
Comparative Effects on Cancer Cell Lines
Direct comparative studies on the cytotoxicity of this compound against various cancer cell lines are scarce, as it is not typically investigated as a standalone anticancer agent. The available data primarily highlights its role in rescuing cancer cells from methotrexate's effects.
| Compound | Cancer Cell Line | Observed Effect | Reference |
| Methotrexate | Human Leukemia (CCRF-CEM) | Cytotoxicity, Inhibition of Proliferation | [4][9] |
| Breast Cancer (MCF-7) | Cytotoxicity, Inhibition of Proliferation | [8][10] | |
| Osteosarcoma | Inhibition of Proliferation | [11] | |
| Lung Cancer, Lymphoma, etc. | Clinically used for treatment | ||
| This compound | Human Leukemia (CCRF-CEM) | Supported cell growth in the presence of methotrexate | [4][9] |
| Breast Cancer (MCF-7) | Accumulates as 10-formyldihydrofolate after methotrexate treatment, potentially contributing to cytotoxicity by inhibiting other enzymes. | [10] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of methotrexate and this compound are reflected in their impact on cellular signaling pathways.
Caption: Opposing roles in folate metabolism.
The experimental workflow to assess these differing roles typically involves cell-based assays.
Caption: Workflow for comparative cell-based assays.
Experimental Protocols
Cell Culture and Treatment for Cytotoxicity Assays
-
Cell Lines: Human leukemia (CCRF-CEM) or breast cancer (MCF-7) cells.
-
Culture Medium: For studies involving folate rescue, cells are cultured in a folate-depleted medium, such as RPMI 1640 without folic acid, supplemented with dialyzed fetal bovine serum.
-
Drug Preparation: Methotrexate is dissolved in a suitable solvent like DMSO or sterile water. This compound is also prepared in an appropriate buffer.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing the drugs at various concentrations, alone or in combination.
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
Cell Viability (MTT) Assay
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treated cells are harvested and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are then stained with propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The comparison between this compound and methotrexate reveals their contrasting roles in cancer cell biology. Methotrexate is a potent cytotoxic agent that effectively targets the folate pathway to induce cell death. In contrast, this compound serves as a bioactive folate, capable of rescuing cancer cells from methotrexate-induced cytotoxicity. While the accumulation of 10-formyldihydrofolate in methotrexate-treated cells may contribute to the drug's overall effect, there is no substantial evidence to support the use of this compound as a standalone anti-cancer therapeutic. Understanding these distinct roles is crucial for the design of effective cancer treatment strategies and for the development of novel antifolate therapies.
References
- 1. Cancer cells activate p53 in response to 10-formyltetrahydrofolate dehydrogenase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular events in the membrane transport of methotrexate in human CCRF-CEM leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ectopic expression of 10-formyltetrahydrofolate dehydrogenase in A549 cells induces G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cas 28459-40-7,10-formyldihydrofolate | lookchem [lookchem.com]
Unveiling the Dual-Action Mechanism of 10-Formyl-7,8-dihydrofolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action of 10-Formyl-7,8-dihydrofolic acid, presenting a comparative analysis against established antifolate drugs. By integrating quantitative data, detailed experimental protocols, and visual workflows, this document serves as a critical resource for researchers engaged in oncology and drug discovery.
Executive Summary
Comparative Analysis of Inhibitory Potency and Enzyme Kinetics
The following tables summarize the available quantitative data for this compound and its key comparators. This data is essential for understanding their relative efficacy and mechanism of action.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Target Enzyme | Organism/Enzyme Source | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Citation(s) |
| This compound | Dihydrofolate Reductase (DHFR) | Not Specified | Not Reported | Not Reported | [1][2] |
| Methotrexate (B535133) | Dihydrofolate Reductase (DHFR) | Human | ~1 pM | ~4.74 nM | [3] |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Human | 3.7 pM | 4.4 nM (in CCRF-CEM cells) | [1] |
Note: While this compound is consistently referred to as a potent DHFR inhibitor, specific Ki or IC50 values are not available in the reviewed literature.[1][2]
Table 2: Aminoimidazole Carboxamide Ribotide (AICAR) Transformylase Kinetics
| Substrate | Target Enzyme | Organism/Enzyme Source | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Citation(s) |
| This compound | AICAR Transformylase | Jurkat cells (Human T-cell leukemia) | Lower Km than 10-HCO-H4folate | ~5-fold higher than 10-HCO-H4folate | [3] |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate) | AICAR Transformylase | Jurkat cells (Human T-cell leukemia) | Higher Km than 10-HCO-H2folate | ~5-fold lower than 10-HCO-H2folate | [3] |
Table 3: Cell-Based Activity
| Compound | Cell Line | Assay Conditions | Observed Effect | Citation(s) |
| This compound | CCRF-CEM (Human leukemia) | Folate-depleted medium + Methotrexate | Supported growth, but less potent than Leucovorin | [3][4] |
| Leucovorin (5-Formyl-5,6,7,8-tetrahydrofolic acid) | CCRF-CEM (Human leukemia) | Folate-depleted medium + Methotrexate | Supported growth | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Folate metabolic pathway and points of action for this compound and inhibitors.
Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human recombinant DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compounds (this compound, Methotrexate, Aminopterin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHFR in assay buffer.
-
Prepare a stock solution of DHF in assay buffer.
-
Prepare a fresh stock solution of NADPH in assay buffer on the day of the experiment.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Negative Control (100% activity): DHFR, NADPH, and DHF in assay buffer.
-
Positive Control: DHFR, NADPH, DHF, and a known inhibitor (e.g., methotrexate) in assay buffer.
-
Test Wells: DHFR, NADPH, DHF, and serial dilutions of the test compound in assay buffer.
-
-
Reaction:
-
Add DHFR enzyme, NADPH, and the test compound (or buffer/positive control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding DHF to all wells.
-
-
Measurement:
-
Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CCRF-CEM human leukemia cell line
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed CCRF-CEM cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Leucovorin Rescue Assay
Principle: This assay assesses the ability of a compound to rescue cells from the cytotoxic effects of a DHFR inhibitor like methotrexate. Leucovorin (5-formyl-THF), a reduced folate, can bypass the DHFR-blocked step in the folate pathway, thus restoring nucleotide synthesis and allowing cell survival.
Procedure:
-
This assay follows the general protocol for the MTT assay with the following modifications:
-
Cells are co-treated with a fixed, cytotoxic concentration of methotrexate and serial dilutions of the rescue agent (e.g., Leucovorin or this compound).
-
The results will indicate the concentration of the rescue agent required to restore cell viability to 50% (EC50).
-
Conclusion
The available evidence confirms that this compound is a bioactive folate that participates in the de novo purine biosynthesis pathway as a substrate for AICAR transformylase. While it is also recognized as a potent inhibitor of DHFR, the lack of a definitive Ki or IC50 value in the current literature presents a significant knowledge gap.[1][2] This guide provides the necessary framework and experimental protocols for researchers to further investigate and quantify the DHFR inhibitory activity of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for evaluating its full therapeutic potential in comparison to established antifolates.
References
A Head-to-Head Comparison of 10-Formyl-7,8-dihydrofolic Acid and 10-formylfolic Acid for Researchers
In the intricate field of one-carbon metabolism, the selection of appropriate folate derivatives is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive quantitative comparison of two closely related molecules: 10-Formyl-7,8-dihydrofolic acid and 10-formylfolic acid. We delve into their distinct physicochemical properties, stability, and enzymatic interactions to empower researchers in making informed decisions for their studies in drug development, enzymology, and metabolic pathway analysis.
Physicochemical Properties and Stability
The fundamental difference between this compound and 10-formylfolic acid lies in the oxidation state of their pteridine (B1203161) rings. 10-formylfolic acid is the fully oxidized and more stable form, whereas this compound is the partially reduced, less stable, and more biologically active counterpart.[1] This difference in chemical structure has significant implications for their handling, storage, and application in experimental settings.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 10-formylfolic acid |
| Molar Mass | 471.42 g/mol | 469.41 g/mol |
| Chemical Structure | Dihydro pteridine ring | Fully oxidized pteridine ring[1] |
| Appearance | Solid | Pale orange to brown solid[1] |
Table 2: Stability Comparison
| Condition | This compound | 10-formylfolic acid |
| General Stability | Less stable, susceptible to oxidation[1] | Generally more stable[1] |
| pH Stability | Less stable, particularly at low pH where degradation can occur[1] | Relatively stable between pH 2-10, even with heat treatment[1][2] |
| Thermal Stability | Generally less thermostable than its oxidized counterpart[1] | More thermostable than reduced folates. At 100°C and pH 3, the degradation rate is 1.8 x 10⁻³ min⁻¹[1] |
Role in Metabolic Pathways and Enzyme Kinetics
While both molecules are involved in one-carbon metabolism, their roles and interactions with key enzymes differ significantly. This compound is the more physiologically relevant molecule, acting as a substrate in crucial biosynthetic pathways. Conversely, 10-formylfolic acid is primarily recognized as a potent enzyme inhibitor.
Table 3: Comparison of Enzymatic Activity
| Enzyme | Interaction with this compound | Interaction with 10-formylfolic acid |
| Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase | Substrate.[3][4] Exhibits an approximately 5-fold kinetic advantage (lower Km) over 10-formyltetrahydrofolate in Jurkat cells and rat bone marrow. | Not a substrate. |
| Dihydrofolate Reductase (DHFR) | Substrate.[3] Utilized about one-third as efficiently as dihydrofolate. | Potent inhibitor.[5][6] A specific Kᵢ value is not readily available in the literature, which is a noted knowledge gap.[7] |
| Thymidylate Synthase | The pentaglutamate form is a competitive inhibitor. | No significant interaction reported. |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme
-
10-formylfolic acid (inhibitor)
-
This compound (for comparative analysis)
-
Dihydrofolic acid (DHF, substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitors in the assay buffer.
-
Assay Setup: In a quartz cuvette, combine the assay buffer, a fixed concentration of NADPH, and a specific concentration of the inhibitor. Include a control reaction with no inhibitor.
-
Enzyme Reaction: Initiate the reaction by adding a fixed amount of DHFR enzyme to the cuvette.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Plot the reaction velocities against the different inhibitor concentrations to determine the IC₅₀ value. The Kᵢ value can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation.
Enzyme Kinetics Assay for AICAR Transformylase
This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of AICAR transformylase with this compound as a substrate.
Materials:
-
Purified AICAR transformylase
-
This compound (substrate)
-
Aminoimidazolecarboxamide ribotide (AICAR, co-substrate)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Prepare accurately quantified stock solutions of this compound and AICAR in the assay buffer.
-
Assay Setup: The reaction mixture in the cuvette should contain the assay buffer, the enzyme, and the co-substrate.
-
Kinetic Measurement: Initiate the reaction by adding the folate substrate at varying concentrations. Monitor the reaction progress by continuously measuring the change in absorbance at a specific wavelength corresponding to product formation.
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each substrate concentration. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[1]
Folate Stability Assay
This protocol can be used to quantitatively compare the stability of this compound and 10-formylfolic acid under different conditions.
Materials:
-
This compound
-
10-formylfolic acid
-
Buffers at various pH values (e.g., pH 2, 4, 7, 10)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Temperature-controlled incubators
Procedure:
-
Sample Preparation: Prepare solutions of each folate derivative in the different pH buffers.
-
Incubation: Incubate the solutions at various temperatures (e.g., room temperature, 37°C, 50°C) for different time intervals.
-
Sample Analysis: At each time point, analyze the concentration of the remaining folate derivative using a validated HPLC method.
-
Data Analysis: Plot the concentration of the intact folate derivative versus time for each condition. Determine the degradation rate constant and half-life to quantitatively compare their stability.
Visualizing the Context: Pathways and Workflows
To provide a clearer understanding of the roles of these molecules and the experimental designs, the following diagrams are presented.
Caption: Role of 10-Formyl-7,8-DHF and 10-Formylfolic Acid in One-Carbon Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Advantages of 10-Formyl-7,8-dihydrofolic Acid in Research and Development
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of one-carbon metabolism, folate derivatives are central players, acting as critical coenzymes in the biosynthesis of nucleotides and amino acids. Among these, 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) presents unique biochemical advantages over other commonly used folates. This guide provides an in-depth, data-driven comparison of 10-CHO-DHF with other folates, such as folic acid, 5-methyltetrahydrofolate (5-MTHF), and 10-formylfolic acid, to inform experimental design, metabolic studies, and therapeutic development.
Physicochemical Properties and Stability
The chemical structure of a folate derivative profoundly influences its stability and bioactivity. 10-CHO-DHF, a partially reduced folate, occupies a unique position. Unlike the fully oxidized and highly stable folic acid, 10-CHO-DHF is more susceptible to oxidation. However, it is generally more stable than the fully reduced tetrahydrofolates under certain conditions.
| Property | This compound | Folic Acid | 5-Methyltetrahydrofolate (5-MTHF) | 10-Formylfolic Acid |
| Molar Mass | 471.4 g/mol | 441.4 g/mol | 459.5 g/mol | 469.41 g/mol [1] |
| Chemical Structure | Dihydro pteridine (B1203161) ring | Fully oxidized pteridine ring | Tetrahydro pteridine ring with a methyl group | Fully oxidized pteridine ring with a formyl group |
| Appearance | Solid | Yellowish-orange crystalline powder | Off-white to light yellowish powder | Pale orange to brown solid[1] |
| pH Stability | Less stable, particularly at low pH where degradation can occur. | Relatively stable at pH 2-10, even with heat treatment. | Most stable at pH 7, with rapid degradation under acidic or alkaline conditions. | Relatively stable at pH 2-10.[1] |
| Thermal Stability | Generally less thermostable than its oxidized counterparts. | More thermostable than reduced folates. | Less stable than folic acid, with degradation accelerated by heat. | More thermostable than reduced folates.[1] |
Metabolic Role and Bioactivity
The primary advantage of 10-CHO-DHF lies in its immediate utility in key metabolic pathways, particularly de novo purine (B94841) biosynthesis. Unlike folic acid, which requires two reduction steps catalyzed by dihydrofolate reductase (DHFR) to become metabolically active tetrahydrofolate, 10-CHO-DHF is a direct substrate for crucial enzymes.
Experimental evidence has shown that 10-CHO-DHF is a bioactive folate in mammalian cells, capable of supporting the growth of human leukemia (CCRF-CEM) cells in a folate-depleted medium containing methotrexate.[2] In contrast, 10-formylfolic acid does not exhibit this bioactivity, suggesting it requires metabolism by enteric bacteria before it can be utilized by vertebrate hosts.[2] While less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid in these cell growth assays, the bioactivity of 10-CHO-DHF underscores its relevance in cellular metabolism.[2]
dot
Caption: Metabolic entry points of different folates.
Enzyme Kinetics: A Quantitative Comparison
The efficiency of a folate derivative as a substrate for a particular enzyme is a critical determinant of its biological efficacy. 10-CHO-DHF has been shown to be a substrate for both aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase (DHFR).
Studies have revealed that 10-CHO-DHF can be a more efficient substrate for AICAR transformylase than 10-formyltetrahydrofolate (10-CHO-THF) under certain conditions. Furthermore, E. coli DHFR utilizes 10-CHO-DHF at approximately one-third the efficiency of its canonical substrate, dihydrofolate (DHF).[3] This dual substrate capability highlights the unique metabolic positioning of 10-CHO-DHF.
| Enzyme | Folate Substrate | Km (μM) | Vmax (μmol/min/mg) | Relative Efficiency (kcat/Km) |
| AICAR Transformylase (Candidatus Liberibacter asiaticus) | 10-Formyltetrahydrofolate | 146.6 | 0.95 | Baseline[4] |
| AICAR Transformylase (Human) | 10-Formyltetrahydrofolate-Glu5 | 1.25 | 0.0411 | Higher affinity than monoglutamate[5] |
| Dihydrofolate Reductase (E. coli) | Dihydrofolate (DHF) | - | - | ~3x higher than 10-CHO-DHF[3] |
| Dihydrofolate Reductase (E. coli) | This compound | - | - | Baseline[3] |
| Dihydrofolate Reductase (Drosophila melanogaster) | Dihydrofolate (DHF) | 0.3 | - | -[6] |
Experimental Protocols
To facilitate further research, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparative Cell Growth Assay for Folate Bioactivity
Objective: To determine the ability of different folate forms to support the growth of folate-dependent cells in the presence of a DHFR inhibitor.
Materials:
-
CCRF-CEM human leukemia cells (or other suitable folate-dependent cell line)
-
Folate-free RPMI 1640 medium
-
Dialyzed fetal bovine serum (dFBS)
-
Methotrexate (MTX)
-
This compound, Folic Acid, 5-MTHF, 10-Formylfolic acid
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., MTT, MTS)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Cell Culture Maintenance: Maintain CCRF-CEM cells in complete RPMI 1640 medium supplemented with 10% dFBS.
-
Folate Depletion: Twenty-four hours prior to the experiment, wash the cells twice with folate-free RPMI 1640 and resuspend them in folate-free RPMI 1640 with 10% dFBS to deplete intracellular folate stores.
-
Assay Setup:
-
Seed the folate-depleted cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of folate-free medium containing a final concentration of 1 µM MTX.
-
Prepare stock solutions of each folate to be tested and add them to the wells in triplicate at a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a control group with no added folate.
-
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
Cell Viability Measurement:
-
At the end of the incubation period, determine the number of viable cells in each well. This can be done by:
-
Direct Cell Counting: Resuspend the cells and perform a cell count using a hemocytometer and Trypan Blue exclusion.
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the average viable cell number or absorbance for each folate concentration.
-
Plot the cell growth (as a percentage of the control with no folate or a positive control) against the folate concentration to generate dose-response curves.
-
Compare the potency of each folate in supporting cell growth.
-
dot
Caption: Workflow for comparative cell growth assay.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Folate Stability Analysis
Objective: To compare the stability of 10-CHO-DHF with other folates under specific pH and temperature conditions.
Materials:
-
This compound, Folic Acid, 5-MTHF
-
Phosphate (B84403) buffer solutions at various pH values (e.g., pH 3, 5, 7.4)
-
Water bath or incubator for temperature control
-
HPLC system with a C18 reversed-phase column and UV or fluorescence detector
-
Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile (B52724) or methanol)
-
Ascorbic acid (as an antioxidant for reduced folates)
Methodology:
-
Preparation of Folate Solutions: Prepare stock solutions of each folate in the appropriate phosphate buffer. For reduced folates like 5-MTHF and 10-CHO-DHF, include ascorbic acid (e.g., 1% w/v) in the buffer to prevent oxidation.
-
Incubation: Aliquot the folate solutions into separate vials and incubate them at the desired temperatures (e.g., 25°C, 37°C, 50°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, remove an aliquot from each vial and immediately cool it on ice to stop any further degradation. If necessary, store samples at -80°C until analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the folates using an appropriate gradient elution program.
-
Detect the folates using a UV detector (for folic acid and 10-formylfolic acid) or a fluorescence detector (for reduced folates).
-
-
Data Analysis:
-
Quantify the peak area of each folate at each time point.
-
Calculate the percentage of the initial folate remaining at each time point.
-
Plot the percentage of remaining folate against time to determine the degradation kinetics for each folate under the different conditions.
-
Conclusion
This compound offers distinct advantages for researchers and drug development professionals. Its direct bioactivity in mammalian cells and its role as a substrate for key enzymes in one-carbon metabolism make it a more physiologically relevant molecule for studying purine biosynthesis and related pathways compared to the fully oxidized 10-formylfolic acid. While less stable than folic acid, its partial reduction provides a unique tool for investigating specific enzymatic steps and metabolic fluxes. The choice between 10-CHO-DHF and other folates will ultimately depend on the specific experimental context, with 10-CHO-DHF being particularly valuable for studies requiring a bioactive, partially reduced formyl-folate.
References
- 1. benchchem.com [benchchem.com]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of One-Carbon Metabolism: A Comparative Guide to 10-Formyl-7,8-dihydrofolic Acid and its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate field of metabolic studies, the choice of reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF), a key intermediate in one-carbon metabolism, with its common alternatives, highlighting its limitations and offering data-driven insights for informed experimental design.
One-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, relies on a family of folate coenzymes to carry and activate one-carbon units. Among these, 10-formyl-tetrahydrofolic acid (10-CHO-THF) and its partially oxidized counterpart, 10-CHO-DHF, play critical roles, particularly in the de novo purine (B94841) biosynthesis pathway. While 10-CHO-DHF has been shown to be a more potent substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, a key enzyme in this pathway, its utility in metabolic studies is hampered by significant limitations, primarily its inherent instability.
The Instability of this compound: A Major Hurdle
A primary drawback of 10-CHO-DHF is its susceptibility to oxidation, a characteristic of dihydrofolates in general. This instability can lead to the formation of 10-formylfolic acid, the fully oxidized and more stable form, which can complicate the interpretation of experimental results. The pteridine (B1203161) ring of folates can exist at three oxidation levels: the fully reduced tetrahydrofolate, the partially oxidized dihydrofolate, and the fully oxidized state (e.g., folic acid)[1]. The dihydro form is particularly prone to degradation, especially at low pH. This chemical lability necessitates careful handling and storage, often requiring the presence of antioxidants like ascorbic acid to preserve its integrity during experiments.
Performance Comparison: 10-CHO-DHF vs. Alternatives
The selection of a folate derivative for metabolic studies hinges on a trade-off between biological activity and chemical stability. While 10-CHO-DHF is a superior substrate for AICAR transformylase, its instability presents a significant challenge. In contrast, 10-CHO-THF, while a less efficient substrate for this specific enzyme, offers greater stability, making it a more reliable reagent in many experimental settings. 10-Formylfolic acid, being the most stable, is often used as a reference compound but is not bioactive in mammalian cells until it is metabolically reduced.
| Parameter | This compound (10-CHO-DHF) | 10-Formyl-tetrahydrofolic acid (10-CHO-THF) | 10-Formylfolic Acid |
| Primary Role | Substrate for AICAR transformylase and DHFR[2] | One-carbon donor in purine and thymidylate synthesis[3] | Potent inhibitor of Dihydrofolate Reductase (DHFR)[4] |
| Bioactivity | Bioactive in mammalian cells[2] | Bioactive in mammalian cells | Not directly bioactive in mammalian cells; requires metabolic reduction[2] |
| Stability | Less stable, susceptible to oxidation, especially at low pH[5][6] | More stable than 10-CHO-DHF, but still susceptible to oxidation | Highly stable, especially at pH 2-10, even with heat treatment[5] |
| Commercial Purity | Often available at >85% purity | Generally available at higher purity | Generally available at high purity |
Enzyme Kinetics Comparison: AICAR Transformylase
| Substrate | Source Organism | Km | Vmax | Relative Efficiency |
| This compound | Human, Rat | Kinetically preferred over 10-CHO-THF | - | Approximately 5-fold kinetic advantage over 10-CHO-THF[4][7] |
| 10-Formyl-tetrahydrofolic acid | Candidatus Liberibacter asiaticus | 146.6 µM | 0.95 µmol/min/mg | - |
Note: Direct comparative kinetic data from the same source is limited in the literature, highlighting a gap in current research.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for AICAR Transformylase Activity
This protocol measures the activity of AICAR transformylase by monitoring the conversion of the folate substrate.
Materials:
-
Purified AICAR transformylase
-
5-Aminoimidazole-4-carboxamide ribotide (AICAR)
-
This compound or 10-Formyl-tetrahydrofolic acid
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AICAR in the assay buffer.
-
Prepare fresh stock solutions of 10-CHO-DHF or 10-CHO-THF in assay buffer containing an antioxidant (e.g., 10 mM ascorbic acid). Determine the concentration spectrophotometrically.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer, AICAR, and the purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the folate substrate (10-CHO-DHF or 10-CHO-THF) at varying concentrations.
-
-
Kinetic Measurement:
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 298 nm for the formation of tetrahydrofolate) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Cell-Based Growth Assay to Assess Folate Bioactivity
This protocol assesses the ability of different folate derivatives to support the growth of folate-dependent cells.
Materials:
-
Folate-dependent cell line (e.g., CCRF-CEM)
-
Folate-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Methotrexate (MTX)
-
This compound, 10-Formyl-tetrahydrofolic acid, 10-Formylfolic acid
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Culture Preparation:
-
Culture the folate-dependent cells in complete medium.
-
24 hours prior to the assay, switch the cells to a folate-free medium supplemented with dFBS to deplete intracellular folate stores.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in folate-free medium containing a concentration of MTX sufficient to inhibit DHFR (e.g., 1 µM).
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the test folates (10-CHO-DHF, 10-CHO-THF, 10-formylfolic acid) in the folate-free medium.
-
Add the folate solutions to the respective wells. Include a positive control (e.g., 5-formyl-THF) and a negative control (no added folate).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the positive control and plot the dose-response curves to determine the concentration of each compound that supports half-maximal growth (EC50).
-
Visualizing the Metabolic Context and Experimental Workflow
References
- 1. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 10-Formyl-7,8-dihydrofolic Acid and Leucovorin in Antifolate Rescue Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) and Leucovorin (5-formyl-tetrahydrofolic acid) in the context of leucovorin rescue assays. Leucovorin rescue is a critical procedure in cancer therapy, aimed at mitigating the toxic effects of antifolate drugs like methotrexate (B535133) (MTX) on healthy cells. This document outlines the mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluating these compounds.
Mechanism of Action and Metabolic Pathways
Leucovorin and 10-CHO-DHF are both folate derivatives that play crucial roles in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital cellular components. Their primary function in a rescue assay is to replenish the pool of reduced folates that are depleted by the action of dihydrofolate reductase (DHFR) inhibitors such as methotrexate.
Leucovorin (Folinic Acid) is a reduced folate that can be directly converted to various tetrahydrofolate (THF) derivatives without the need for DHFR. This allows it to bypass the enzymatic block imposed by MTX and restore the synthesis of purines and thymidylate.[1][2][3]
This compound (10-CHO-DHF) is a partially reduced folate that has been identified in cells treated with methotrexate.[4] It is bioactive and can serve as a substrate for certain enzymes in the folate pathway, thereby contributing to the pool of active folates.[5][6] Specifically, it can be utilized by AICAR transformylase.[6]
Below is a diagram illustrating the metabolic pathways and the points of action for both methotrexate and the rescue agents.
Comparative Efficacy
Direct quantitative comparisons of the rescue potential of 10-CHO-DHF and leucovorin are limited in publicly available literature. However, existing studies provide a qualitative assessment of their relative potency.
| Parameter | Leucovorin (5-Formyl-THF) | This compound (10-CHO-DHF) |
| Potency in MTX Rescue | High | Less potent than Leucovorin[5] |
| Bioactivity | Well-established as the standard rescue agent.[1] | Bioactive; supports growth of human leukemia (CCRF-CEM) cells in the presence of MTX.[5] |
| Metabolic Fate | Metabolized to 10-formyl-THF and other active reduced folates.[7][8] | Can be deformylated to DHF by AICAR transformylase.[6] Accumulates in MTX-treated cells.[4] |
| Enzyme Interactions | Bypasses DHFR. Its metabolites are substrates for enzymes in one-carbon metabolism.[2][3] | Substrate for AICAR transformylase and DHFR.[5] Can inhibit thymidylate synthase and GAR transformylase.[4] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate and compare the efficacy of leucovorin and 10-CHO-DHF in methotrexate rescue assays.
Cell Viability Assay (MTT-Based)
This protocol is for assessing the ability of rescue agents to protect cells from MTX-induced cytotoxicity.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., CCRF-CEM, MCF-7) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTX Treatment: Prepare serial dilutions of methotrexate in culture medium. Add 50 µL of the MTX solutions to the respective wells. Include a vehicle control.
-
Incubation with MTX: Incubate the plates for 24 hours.
-
Rescue Agent Addition: Prepare serial dilutions of Leucovorin and 10-CHO-DHF. Add 50 µL of the rescue agent solutions to the MTX-treated wells.
-
Final Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC₅₀ of MTX in the presence of each rescue agent.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Methodology:
-
Cell Treatment: Treat cells in suspension or as a monolayer with varying concentrations of MTX for 24 hours.
-
Rescue: Remove the MTX-containing medium, wash the cells, and add medium containing either Leucovorin or 10-CHO-DHF. Incubate for an additional 24-48 hours.
-
Cell Plating: After the rescue period, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000) into 6-well plates containing fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control
-
Intracellular Folate Analysis by HPLC
This protocol is for the extraction and quantification of intracellular folate pools.
Workflow Diagram:
Methodology:
-
Cell Harvesting: Harvest approximately 10⁷ cells by centrifugation. Wash twice with ice-cold PBS.
-
Extraction: Resuspend the cell pellet in 1 mL of extraction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1% ascorbic acid and 0.2 M 2-mercaptoethanol).
-
Lysis: Lyse the cells by boiling for 10 minutes.
-
Centrifugation: Cool on ice and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Enzymatic Deconjugation (Optional): To measure total folates (including polyglutamated forms), treat the extract with a conjugase (e.g., rat plasma conjugase) to hydrolyze the polyglutamates to monoglutamates.
-
Sample Cleanup: Use solid-phase extraction (SPE) with an appropriate cartridge to purify and concentrate the folate derivatives.
-
HPLC Analysis: Inject the purified extract onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile.
-
Detection: Monitor the eluate using a UV detector (for oxidized folates) and a fluorescence detector (for reduced folates).
-
Quantification: Determine the concentration of each folate species by comparing the peak areas to those of known standards.
Conclusion
Leucovorin remains the gold standard for rescue therapy following high-dose methotrexate treatment. While this compound demonstrates bioactivity and can support cell growth in the presence of methotrexate, it is less potent than leucovorin. The accumulation of 10-CHO-DHF in MTX-treated cells suggests a potential role in modulating the effects of antifolates, possibly through its interactions with various enzymes in the folate pathway. Further research, particularly direct quantitative comparisons, is needed to fully elucidate its therapeutic potential as a rescue agent. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 5. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Specificity Challenge: A Comparative Guide to Antibodies for 10-Formyl-7,8-dihydrofolic Acid
For researchers, scientists, and drug development professionals investigating the roles of folate metabolism in health and disease, the specific detection of individual folate derivatives is paramount. 10-Formyl-7,8-dihydrofolic acid, a key intermediate, presents a significant analytical challenge due to the lack of commercially available antibodies specifically targeting this molecule. This guide provides a comprehensive overview of the theoretical and practical considerations for the development and characterization of an antibody against this compound, with a primary focus on predicting and assessing cross-reactivity with other structurally similar folates.
The Landscape of Anti-Folate Antibodies: A Notable Gap
Currently, the market for immunological reagents lacks a commercially available monoclonal or polyclonal antibody with verified specificity for this compound. This absence necessitates that researchers either rely on indirect methods of quantification, such as liquid chromatography-mass spectrometry (LC-MS), or embark on the de novo development of a specific antibody. This guide will focus on the latter, providing a roadmap for development and a predictive comparison of potential cross-reactivity.
Predicting Cross-Reactivity: A Structural Approach
The cross-reactivity of an antibody is determined by its ability to bind to molecules other than its target antigen. For a hypothetical antibody against this compound, the most likely cross-reactants are other folate derivatives that share a high degree of structural similarity. The key to specificity lies in generating an immune response that recognizes the unique features of this compound: the formyl group at the N10 position and the dihydro state of the pteridine (B1203161) ring.
Key Structural Differences of Folate Derivatives
To predict the cross-reactivity of a hypothetical antibody, it is crucial to understand the subtle yet significant structural differences between various folate species. The core structure consists of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. The variations in the pteridine ring's oxidation state and the one-carbon substitutions are the primary determinants of specificity.
| Folate Derivative | Pteridine Ring State | N10 Substitution | Key Distinguishing Feature from 10-Formyl-7,8-DHF | Predicted Cross-Reactivity |
| This compound (Target) | Dihydro | Formyl | - | High (Target) |
| Folic Acid | Fully Oxidized | None | Fully oxidized pteridine ring, no N10-formyl group. | Low |
| 7,8-Dihydrofolic Acid (DHF) | Dihydro | None | Absence of the N10-formyl group. | Moderate to High |
| 5,6,7,8-Tetrahydrofolic Acid (THF) | Tetrahydro | None | Tetrahydro pteridine ring, no N10-formyl group. | Moderate |
| 5-Methyl-5,6,7,8-tetrahydrofolic acid (5-MTHF) | Tetrahydro | Methyl (at N5) | Tetrahydro pteridine ring, methyl group at N5 instead of formyl at N10. | Low |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid | Tetrahydro | Formyl | Tetrahydro pteridine ring. | High |
| 5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) | Tetrahydro | Formyl (at N5) | Formyl group at N5 instead of N10. | Low to Moderate |
Experimental Workflow for Antibody Development and Characterization
The development of a specific monoclonal antibody against a small molecule like this compound requires a multi-step process involving hapten-carrier conjugation, immunization, and rigorous screening.
Figure 1: Monoclonal Antibody Development Workflow
Experimental Protocols
Hapten-Carrier Conjugation
Objective: To covalently link this compound (the hapten) to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Dissolve KLH in PBS at a concentration of 10 mg/mL.
-
Activate the carboxyl groups on this compound by adding a 5-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature.
-
Add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier protein should be optimized, typically starting at 20:1.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Remove unconjugated hapten by dialysis against PBS at 4°C for 48 hours, with several changes of buffer.
-
Determine the conjugation efficiency by spectrophotometry or MALDI-TOF mass spectrometry.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To quantitatively assess the cross-reactivity of the developed antibody against a panel of related folate derivatives.
Materials:
-
Purified anti-10-Formyl-7,8-dihydrofolic acid antibody
-
This compound-BSA conjugate (for coating)
-
This compound (as the reference competitor)
-
Potential cross-reactants (Folic Acid, DHF, THF, 5-MTHF, etc.)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate at 1 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a series of dilutions for the reference competitor (this compound) and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the anti-10-Formyl-7,8-dihydrofolic acid antibody (at a concentration determined by titration to be in the linear range of the assay) with each dilution of the competitors for 30 minutes.
-
Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each competitor concentration and determine the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding).
-
The percent cross-reactivity can be calculated as: (% Cross-Reactivity) = (IC50 of 10-Formyl-7,8-DHF / IC50 of Cross-Reactant) x 100.
Figure 2: Competitive ELISA Workflow for Cross-Reactivity
Conclusion
While a dedicated antibody for this compound is not yet a standard off-the-shelf tool, its development is feasible through established immunological techniques. The primary challenge lies in achieving high specificity amidst a family of structurally related folate derivatives. A thorough characterization of cross-reactivity, as outlined in this guide, is not merely a validation step but the most critical determinant of the antibody's utility in advancing our understanding of folate metabolism. Researchers embarking on this endeavor should prioritize the generation of a comprehensive cross-reactivity profile to ensure the accuracy and reliability of their findings.
Overcoming Antifolate Resistance: A Comparative Guide to 10-Formyl-7,8-dihydrofolic acid
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to classical antifolates, such as methotrexate (B535133) (MTX), presents a significant challenge in cancer chemotherapy. This guide provides a comparative analysis of 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) as a potential agent to overcome this resistance. We will delve into the biochemical rationale for its use, present available experimental data, and compare its properties to conventional antifolates.
Understanding Antifolate Resistance
Antifolates primarily function by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This inhibition depletes the pool of tetrahydrofolate (THF) cofactors, which are essential for the synthesis of nucleotides and amino acids, ultimately leading to the arrest of cell proliferation. However, cancer cells can develop resistance to these drugs through various mechanisms:
-
Impaired Drug Influx: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for methotrexate, can limit the drug's entry into the cell.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRP and BCRP, can actively pump antifolates out of the cell.
-
Altered Drug Metabolism: Decreased polyglutamylation of methotrexate by the enzyme folylpolyglutamate synthetase (FPGS) reduces its intracellular retention and activity.
-
Target Enzyme Modifications: Amplification of the DHFR gene, leading to overexpression of the DHFR enzyme, or mutations in DHFR that reduce its affinity for the inhibitor can render the drug ineffective.
-
Increased Intracellular Folate Pools: Expansion of the intracellular folate pool can outcompete the inhibitory effect of antifolates.
This compound: A Novel Approach
10-CHO-DHF is a naturally occurring folate intermediate that has shown potential in circumventing some of the aforementioned resistance mechanisms. Unlike classical antifolates that block the folate pathway, 10-CHO-DHF can be utilized by downstream enzymes to replenish the folate pool, thereby rescuing cells from the effects of DHFR inhibition.
Biochemical Properties and Rationale for Use
The primary rationale for the efficacy of 10-CHO-DHF in antifolate-resistant settings lies in its ability to act as a substrate for key enzymes in the folate pathway downstream of DHFR. This allows it to bypass the metabolic block imposed by DHFR inhibitors like methotrexate.
Table 1: Biochemical Parameters of this compound and Comparator Antifolates
| Compound/Parameter | Target Enzyme(s) | Ki / Km (µM) | Mechanism of Action | Reference(s) |
| This compound (pentaglutamate) | Thymidylate Synthase | Ki = 0.16 | Competitive Inhibition | [1] |
| GAR Transformylase | Ki = 2.0 | Inhibition | [1] | |
| AICAR Transformylase | Km = 5.3 | Substrate | [1] | |
| Methotrexate | Dihydrofolate Reductase | Low nM range | Competitive Inhibition | [2] |
| Pemetrexed | Thymidylate Synthase, DHFR, GARFT | Low nM range | Inhibition | |
| Raltitrexed | Thymidylate Synthase | Low nM range | Inhibition | |
| Trimetrexate | Dihydrofolate Reductase | Low nM range | Inhibition |
Note: Ki (inhibition constant) and Km (Michaelis constant) values can vary depending on the experimental conditions.
Experimental evidence suggests that 10-CHO-DHF can support the growth of human leukemia (CCRF-CEM) cells in a folate-depleted medium containing methotrexate.[3] While it was found to be less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin), this finding confirms its bioactivity in the presence of a potent DHFR inhibitor.[3] Furthermore, 10-CHO-DHF has been identified as a substrate for aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase, indicating its direct involvement in the folate pathway.[3][4]
The pentaglutamated form of 10-CHO-DHF has also been shown to be a competitive inhibitor of thymidylate synthase, suggesting a dual role where it can both replenish the folate pool and directly inhibit a key enzyme in DNA synthesis.[1]
Comparative Efficacy in Antifolate Resistance
Direct, quantitative comparisons of the cytotoxic activity (e.g., IC50 values) of 10-CHO-DHF against a panel of antifolate-resistant cell lines are limited in the currently available scientific literature. However, based on its biochemical profile, 10-CHO-DHF holds the potential to be effective in scenarios where resistance is mediated by:
-
DHFR overexpression or mutation: By providing a substrate for downstream enzymes, 10-CHO-DHF can bypass the enzymatic block.
-
Impaired methotrexate transport: As a naturally occurring folate, 10-CHO-DHF may utilize different transport mechanisms or have a higher affinity for the remaining functional transporters.
Conversely, its efficacy might be limited in cells with resistance mechanisms that affect downstream components of the folate pathway or have enhanced efflux of a broad range of folate-related compounds.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (e.g., 10-CHO-DHF, methotrexate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding NADPH and DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Growth Rescue Assay
Principle: This assay determines the ability of a compound to rescue cells from the cytotoxic effects of an antifolate drug like methotrexate.
Procedure:
-
Seed cells in a folate-depleted medium in a 96-well plate.
-
Treat the cells with a fixed, growth-inhibitory concentration of methotrexate.
-
Simultaneously, treat the cells with serial dilutions of the rescue agent (e.g., 10-CHO-DHF, 5-formyl-THF).
-
Incubate the cells for a period sufficient to observe growth inhibition (e.g., 72-96 hours).
-
Assess cell viability using an appropriate method, such as the MTT assay.
-
Plot cell viability against the concentration of the rescue agent to determine its potency in restoring cell growth.
Visualizing the Pathways and Workflows
References
- 1. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 10-Formyl-7,8-dihydrofolic Acid
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 10-Formyl-7,8-dihydrofolic acid, a crucial intermediate in folate metabolism. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a hazardous chemical waste as a precautionary measure, in line with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on GHS classifications for similar compounds, this includes:
-
Lab Coat: To protect from spills.
-
Safety Goggles: To prevent eye exposure.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable minimum.
All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure
This procedure outlines the essential steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
All waste containing this compound must be segregated as chemical waste.
-
This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, and weighing boats), and any materials used for cleaning up spills.
-
Do not mix this waste with non-hazardous laboratory trash or other incompatible waste streams.[1]
2. Selection of Waste Container:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is recommended for solid chemical waste.
-
The container must have a secure screw-top lid to prevent spills and airborne contamination.
3. Labeling of Waste Container:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area within the laboratory.
-
This storage area should be away from general lab traffic and incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through the regular trash or down the drain.[2][3]
-
The primary and safest method for the disposal of complex organic compounds like this compound is typically high-temperature incineration through a licensed hazardous waste management service.
6. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty."
-
To be considered RCRA empty, the container must be triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[4]
-
Once properly rinsed, the defaced (label removed or blacked out) container may be disposed of in the regular trash or recycled, depending on institutional policies.
Quantitative Data
Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 10-Formyl-7,8-dihydrofolic acid
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 10-Formyl-7,8-dihydrofolic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Immediate Safety Information: Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with skin irritation, serious eye irritation, and respiratory irritation. It may also cause allergic skin reactions or asthma-like symptoms if inhaled. Therefore, adherence to the following PPE guidelines is mandatory.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation / Skin Sensitization | Protective Gloves: Nitrile or other appropriate chemical-resistant gloves should be worn at all times. Change gloves frequently, especially if they become contaminated. |
| Serious Eye Irritation | Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles and a face shield are recommended when there is a risk of splashing. |
| Respiratory Irritation / Respiratory Sensitization | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required. |
| General Laboratory Attire | A lab coat or other protective clothing must be worn to prevent skin contact. Closed-toe shoes are mandatory. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Prepare the designated work area within a chemical fume hood. Ensure the fume hood is functioning correctly.
-
-
Handling:
-
When weighing the solid compound, perform the task within the fume hood to minimize the risk of inhaling dust particles.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Dispose of all waste materials, including contaminated PPE, according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste, including unused chemicals, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.
-
-
Labeling and Storage:
-
Waste containers must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill:
-
For a small spill, carefully clean it up using absorbent materials while wearing appropriate PPE. Collect the absorbed material in a sealed container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
